Product packaging for 9-Ethyladenine(Cat. No.:CAS No. 2715-68-6)

9-Ethyladenine

Número de catálogo: B1664709
Número CAS: 2715-68-6
Peso molecular: 163.18 g/mol
Clave InChI: MUIPLRMGAXZWSQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

9-Ethyladenine is a bioactive chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5 B1664709 9-Ethyladenine CAS No. 2715-68-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-5-6(8)9-3-10-7(5)12/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUIPLRMGAXZWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181616
Record name 9-Ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2715-68-6
Record name 9-Ethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715686
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Ethyladenine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14580
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-Ethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

9-Ethyladenine: A Scaffolding Approach to Adenosine Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyladenine serves as a foundational chemical scaffold in the development of potent and selective antagonists for adenosine receptors. While extensive research has focused on the pharmacological profiles of its derivatives, this guide elucidates the core mechanism of action of the this compound framework as a competitive antagonist at G protein-coupled adenosine receptors. This document will detail the molecular interactions, signaling pathway modulation, and the experimental methodologies used to characterize this class of compounds. Although specific quantitative binding and functional data for the parent this compound molecule are not extensively reported in publicly available literature, the wealth of information on its derivatives provides a clear understanding of its antagonistic potential.

Adenosine Receptor Subtypes and Signaling

Adenosine receptors are a family of four G protein-coupled receptors (GPCRs) – A1, A2A, A2B, and A3 – which are ubiquitously expressed and mediate a wide range of physiological and pathophysiological processes. Their activation by the endogenous ligand adenosine initiates distinct intracellular signaling cascades.

  • A1 and A3 Receptors: Typically couple to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.

  • A2A and A2B Receptors: Primarily couple to stimulatory G proteins (Gαs), activating adenylyl cyclase and increasing intracellular cAMP concentrations.

The antagonistic action of this compound and its derivatives lies in their ability to bind to these receptors without eliciting a response, thereby blocking the effects of endogenous adenosine.

Mechanism of Action: Competitive Antagonism

This compound and its derivatives function as competitive antagonists. This mechanism involves the reversible binding of the antagonist to the same orthosteric site on the adenosine receptor as the endogenous agonist, adenosine. This direct competition prevents adenosine from binding and activating the receptor, thus inhibiting the downstream signaling cascade. The ethyl group at the 9-position of the adenine core is a critical feature that differentiates its interaction from that of the ribose moiety in adenosine, contributing to its antagonistic properties.

Signaling Pathway of Adenosine Receptor Antagonism by this compound

The following diagram illustrates the general mechanism of action of this compound as an adenosine receptor antagonist, focusing on the A2A receptor as an example of Gs-coupled signaling.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Receptor Adenosine Receptor (e.g., A2A) Adenosine->Receptor Binding Inhibited G_Protein Gs Protein Receptor->G_Protein Activation Blocked Nine_Ethyladenine This compound Nine_Ethyladenine->Receptor Binds and Blocks AC Adenylyl Cyclase G_Protein->AC No Activation ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A cAMP->PKA No Activation Cellular_Response Cellular Response PKA->Cellular_Response Altered

Mechanism of this compound as an Adenosine Receptor Antagonist.

Quantitative Analysis of this compound Derivatives

While specific data for the parent this compound is sparse, numerous studies have quantified the binding affinities and functional potencies of its derivatives. These compounds often exhibit high affinity and selectivity for specific adenosine receptor subtypes. The data presented below is a compilation from various sources and illustrates the potential of the this compound scaffold.

Table 1: Binding Affinities (Ki) of Representative this compound Derivatives at Human Adenosine Receptors

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
9-Ethyl-8-phenyl-9H-adenineHigh Affinity--[1]
8-Ethoxy-9-ethyladenine-High Affinity-[1]
9-Ethyl-8-phenylethynyl-9H-adenine--High Affinity[1]
Derivative Example 1274686[2]

Note: "-" indicates data not reported in the cited source. The affinities are described as "High Affinity" when specific Ki values for the individual derivatives were not provided in the abstract.

Experimental Protocols

The characterization of this compound derivatives as adenosine receptor antagonists involves a combination of binding and functional assays.

Radioligand Binding Assays

These assays are employed to determine the affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound derivatives for adenosine receptors.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably transfected with the human adenosine receptor subtype of interest (A1, A2A, A2B, or A3).

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used (e.g., [³H]CCPA for A1, [³H]NECA for A2A and A3).

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound derivative).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

A Prepare Membranes from Transfected Cells B Incubate Membranes with Radioligand and this compound Derivative A->B C Separate Bound and Free Radioligand via Filtration B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Workflow for a Radioligand Binding Assay.
Functional Assays (Adenylyl Cyclase Activity)

Functional assays are crucial to confirm that the binding of a compound translates into a biological effect, in this case, the inhibition of agonist-stimulated signaling.

Objective: To determine the ability of this compound derivatives to antagonize agonist-induced changes in cAMP levels.

Methodology:

  • Cell Culture: Cells expressing the adenosine receptor of interest are cultured.

  • Pre-incubation: Cells are pre-incubated with various concentrations of the this compound derivative.

  • Agonist Stimulation: An adenosine receptor agonist (e.g., NECA) is added to stimulate adenylyl cyclase. For A1/A3 receptors, forskolin is often used to pre-stimulate adenylyl cyclase, and the inhibitory effect of the agonist is measured.

  • cAMP Measurement: The reaction is stopped, and the intracellular cAMP levels are measured using various methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The ability of the antagonist to shift the concentration-response curve of the agonist to the right is quantified. This can be used to determine the antagonist's potency (e.g., pA2 value from a Schild analysis), providing evidence for competitive antagonism.

Conclusion

This compound represents a versatile and important scaffold in the design of adenosine receptor antagonists. While detailed pharmacological data on the parent molecule is limited, the extensive research on its derivatives has firmly established the this compound core as a key element for achieving high affinity and selectivity at A1, A2A, and A3 adenosine receptors. The mechanism of action is primarily competitive antagonism, leading to the blockade of adenosine-mediated signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel therapeutics based on this promising chemical entity. Further research to fully characterize the parent this compound molecule would be valuable to complete our understanding of this class of compounds.

References

9-Ethyladenine: A Technical Guide to its Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyladenine (9-EA) is a synthetic derivative of the purine base adenine, characterized by an ethyl group attached to the nitrogen at the 9-position of the purine ring. This modification prevents its incorporation into nucleic acids and alters its biological activity, making it a valuable tool in pharmacological research. It serves as a precursor for the synthesis of various bioactive compounds, notably as a scaffold for developing selective antagonists for adenosine receptors.[1][2] Furthermore, this compound is known to be a partial inhibitor of adenine phosphoribosyltransferase (APRT), an enzyme crucial for the purine salvage pathway.[3] This dual activity makes it a significant compound for studying neurological disorders and metabolic pathways. This technical guide provides a comprehensive overview of the physicochemical properties and solubility of this compound, along with detailed experimental protocols and its role in key biological pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in experimental settings, influencing its behavior in biological systems and formulation development. Key properties are summarized in the table below. While extensive data exists for its derivatives, some experimental values for the parent compound are not readily found in the literature.

PropertyValueSource(s)
Molecular Formula C₇H₉N₅[4]
Molecular Weight 163.18 g/mol [3]
IUPAC Name 9-ethylpurin-6-amine[4]
CAS Number 2715-68-6[4]
Melting Point Not experimentally determined in cited literature. Melting points of derivatives are reported (e.g., 249–251 °C for 9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine).[5]
pKa Data listed in the IUPAC Digitized pKa Dataset, but specific value not provided in the search results. Gas-phase acidity has been bracketed to 352 +/- 4 kcal mol⁻¹.[4][6]
LogP (Computed) 0.2[4]
Crystal Structure Monoclinic, Space Group P 1 21/c 1[4]

Solubility Profile

The solubility of this compound is a critical parameter for its use in in-vitro and in-vivo studies. It exhibits limited solubility in water, which can be enhanced with physical methods, and is more soluble in organic solvents like dimethyl sulfoxide (DMSO).

SolventSolubilityConditions/CommentsSource(s)
Water 100 mg/mL (612.82 mM)Requires ultrasonic treatment to achieve dissolution.[3]
DMSO 62.5 mg/mL (383.01 mM)Requires ultrasonic treatment to achieve dissolution.[3]

To enhance solubility for stock solution preparation, it is recommended to heat the tube to 37°C and use an ultrasonic bath.[3] For long-term storage, stock solutions should be stored at -20°C for up to one month or -80°C for up to six months.[3]

Experimental Protocols

Detailed and standardized methodologies are essential for obtaining reliable and reproducible data. The following sections describe common protocols for determining the key physicochemical properties of compounds like this compound.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound is commonly determined using the saturation shake-flask method, a technique widely accepted in pharmaceutical and chemical research.[7][8]

Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature to reach equilibrium.

Methodology:

  • Preparation: An excess amount of the solid compound (this compound) is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a sealed glass flask or vial.[7]

  • Equilibration: The sealed vessel is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C). Agitation continues for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the undissolved solid and the solution.[7][9][10]

  • Phase Separation: After equilibration, the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).[7][8]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with standard solutions of known concentrations is used for accurate quantification.[7][11]

  • Reporting: The solubility is reported in units of mg/mL or Molarity (mol/L) at the specified temperature and pH (if applicable).[7]

G cluster_workflow Shake-Flask Solubility Determination Workflow A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B Equilibration C Centrifuge and/or filter to separate solid B->C Phase Separation D Analyze filtrate concentration (e.g., HPLC) C->D Quantification E Report solubility (mg/mL or M) at specified temperature D->E G cluster_adenosine Adenosine Receptor Signaling Pathways Adenosine Adenosine A1_A3 A1 / A3 Receptors Adenosine->A1_A3 A2A_A2B A2A / A2B Receptors Adenosine->A2A_A2B EA This compound Derivatives (Antagonists) EA->A1_A3 Block EA->A2A_A2B Block Gi Gᵢ/₀ Protein A1_A3->Gi Gs Gₛ Protein A2A_A2B->Gs AC Adenylyl Cyclase (AC) Gi->AC Inhibits Gs->AC Activates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Response_down Cellular Response cAMP_down->Response_down Response_up Cellular Response cAMP_up->Response_up G cluster_aprt APRT Metabolic Pathway and Inhibition Adenine Adenine APRT APRT Enzyme Adenine->APRT XDH Xanthine Dehydrogenase Adenine->XDH Alternative Pathway (when APRT is inhibited) PRPP PRPP PRPP->APRT AMP AMP (Salvaged) APRT->AMP Salvage Pathway EA This compound EA->APRT Inhibits DHA 2,8-Dihydroxyadenine (Insoluble) XDH->DHA

References

9-Ethyladenine as a Precursor for Competitive Adenosine Receptor Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: Adenosine receptors (ARs), members of the G protein-coupled receptor superfamily, are crucial regulators in a myriad of physiological processes and represent significant targets for therapeutic intervention. The adenine scaffold, particularly 9-substituted adenines like 9-ethyladenine, serves as a valuable and versatile starting point for the development of competitive adenosine receptor antagonists. By replacing the ribose moiety of endogenous agonists with simple alkyl groups, antagonist properties are conferred. This guide explores the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of this compound derivatives. It details chemical modifications at the N6, C2, and C8 positions of the purine core that modulate affinity and selectivity for the four adenosine receptor subtypes (A1, A2A, A2B, and A3). This document provides researchers and drug development professionals with a comprehensive overview, including key experimental data, synthetic protocols, and workflow visualizations, to facilitate the design of novel AR antagonists based on the this compound template.

Introduction

Adenosine is an endogenous nucleoside that modulates numerous physiological functions by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While A1 and A3 receptors typically inhibit adenylyl cyclase, A2A and A2B receptors stimulate it. The development of selective antagonists for these receptors is a key strategy for treating a range of pathologies, including Parkinson's disease, inflammation, and cancer.

The this compound core is a privileged scaffold in the design of such antagonists. Replacing the sugar moiety found in adenosine agonists with a simple ethyl group effectively transitions the molecule's function from agonist to antagonist.[1] This guide focuses on the chemical derivatization of this compound to generate potent and selective competitive antagonists for adenosine receptors.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives can be finely tuned by introducing various substituents at the N6, C2, and C8 positions of the adenine ring.

  • N6-Position: Substitution at the N6-position significantly impacts affinity, particularly for the A1 receptor. Introducing cycloalkyl groups, such as cyclopentyl, can markedly increase potency at A1 receptors while having a lesser effect or even decreasing potency at A2 receptors, thereby conferring A1 selectivity.[2][3] The potency of 9-substituted adenines at the A1 receptor often correlates with the hydrophobicity of the substituent.[3]

  • C2-Position: The introduction of alkynyl chains at the C2-position has been shown to yield derivatives with good affinity and slight selectivity for the human A2A receptor.[1] This position is a key site for modulating A2A affinity.

  • C8-Position: Modifications at the C8-position can lead to antagonists with distinct selectivity profiles. For example, introducing a phenyl group can result in high A1 affinity, a phenylethynyl group can confer high A3 affinity, and an ethoxy group can lead to A2A selectivity.[4] A series of 8-substituted 9-ethyladenines, including those with halogens, alkoxy groups, and aromatic rings, have been developed as tools for in vivo studies in rat models of Parkinson's disease, targeting the A2A receptor.[5]

The strategic combination of substitutions at these positions allows for the creation of antagonists with desired selectivity profiles for different adenosine receptor subtypes.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) of various this compound derivatives for human adenosine receptor subtypes. These values are essential for comparing the potency and selectivity of different chemical modifications.

Table 1: Binding Affinity (Ki, µM) of N6-Substituted 9-Methyladenine Derivatives

CompoundN6-SubstituentA1 (Fat Cells)A1 (Brain)A2 (Platelets)A2 (PC12 Cells)Reference
9-Methyladenine-1001002424[2]
N6-Cyclopentyl-9-methyladenineCyclopentyl1.30.5525[2]

Table 2: Binding Affinity (Ki, nM) of Select 2- and 8-Substituted this compound Derivatives

Compound IDStructure/SubstitutionA1A2AA3A2B (Potency)Reference
2 9-ethyl-8-phenyl-9H-adenineHigh Affinity---[4]
3 6-(1-butylamino)-9-ethyl-8-phenyl-9H-purineHigh Affinity---[4]
5 9-ethyl-8-phenylethynyl-9H-adenine--High Affinity-[4]
8 8-ethoxy-9-ethyladenine-High Affinity--[4]
Generic Derivative(Example)274686-[6]

Note: "High Affinity" is stated in the source without a specific numeric value. A2B activity was determined via adenylyl cyclase experiments.[1][4]

Experimental Protocols and Methodologies

The development of this compound antagonists involves chemical synthesis followed by pharmacological evaluation.

General Synthesis Protocols

The synthesis of substituted this compound derivatives often starts from a commercially available or synthesized precursor, such as 2-chloro-9-ethyladenine or 8-bromo-9-ethyladenine.

Example: Synthesis of 2-Alkynyl-9-ethyladenines [1] A common method for this synthesis is the Sonogashira cross-coupling reaction.

  • Starting Material: 2-Iodo-9-ethyladenine (Compound 1 ).

  • Reaction: Compound 1 is reacted with a terminal alkyne (e.g., 1-pentyne) in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like triethylamine.

  • Purification: The reaction mixture is purified using column chromatography on silica gel. For example, 9-Ethyl-2-pent-1-ynyl-9H-purin-6-ylamine (2 ) was purified with a solvent system of CHCl3-cC6H12-CH3OH (88:10:2).[1]

  • Characterization: The final product is characterized using techniques like Nuclear Magnetic Resonance (NMR) and elemental analysis to confirm its structure and purity.

Pharmacological Evaluation Protocols

The affinity and functional activity of the synthesized compounds are determined using established in vitro assays.

Radioligand Binding Assays (A1, A2A, A3 Receptors) [4][7]

  • Preparation: Membranes are prepared from cells (e.g., CHO cells) stably transfected with the specific human adenosine receptor subtype.

  • Incubation: The membranes are incubated with a specific radioligand and varying concentrations of the test compound.

    • A1 Receptor: [3H]CCPA (2-chloro-N6-cyclopentyladenosine) is often used.[7]

    • A2A Receptor: [3H]NECA (5'-N-ethylcarboxamidoadenosine) can be used.[7]

    • A3 Receptor: [3H]NECA or [125I]AB-MECA may be used.[7][8]

  • Detection: After incubation, bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay (A2B Receptor) [1][4][7] Since high-affinity radioligands for the A2B receptor are not always available, antagonist activity is often determined functionally.

  • Cell Culture: CHO cells stably expressing the human A2B receptor are used.

  • Assay: The cells are incubated with the agonist NECA to stimulate adenylyl cyclase, in the presence of varying concentrations of the test compound.

  • Measurement: The production of cyclic AMP (cAMP) is measured using a suitable assay kit.

  • Data Analysis: The potency of the antagonist is determined by its ability to inhibit NECA-stimulated cAMP production, and Ki values are calculated from the resulting IC50 values.[7]

Visualizations: Pathways and Workflows

Adenosine Receptor Signaling

Adenosine receptors modulate the activity of adenylyl cyclase (AC), which in turn controls the intracellular levels of the second messenger cyclic AMP (cAMP). A1 and A3 receptors typically inhibit AC via Gi proteins, while A2A and A2B receptors stimulate AC via Gs proteins.

cluster_A1A3 A1 / A3 Receptor Pathway cluster_A2A2B A2A / A2B Receptor Pathway A1_A3 A1/A3 Gi Gi Protein A1_A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_down [cAMP] ↓ AC_inhibit->cAMP_down A2_A2B A2A/A2B Gs Gs Protein A2_A2B->Gs Activation AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_up [cAMP] ↑ AC_stimulate->cAMP_up Adenosine Adenosine (Agonist) Adenosine->A1_A3 Adenosine->A2_A2B Antagonist This compound Derivative (Antagonist) Antagonist->A1_A3 Blocks Antagonist->A2_A2B Blocks start Scaffold Selection (this compound) design Derivative Design (SAR Analysis) start->design synthesis Chemical Synthesis design->synthesis purification Purification & Characterization (Chromatography, NMR) synthesis->purification screening Pharmacological Screening purification->screening binding Radioligand Binding (A1, A2A, A3) screening->binding In Vitro Assays functional Functional Assays (A2B - cAMP) screening->functional In Vitro Assays data Data Analysis (Ki, Selectivity) binding->data functional->data lead_opt Lead Optimization data->lead_opt lead_opt->design Iterative Improvement core This compound Core sub_n6 N6-Position (e.g., Cyclopentyl) core->sub_n6 Substitution sub_c2 C2-Position (e.g., Alkynyl) core->sub_c2 Substitution sub_c8 C8-Position (e.g., Phenyl, Ethoxy) core->sub_c8 Substitution rec_a1 A1 Selectivity ↑ sub_n6->rec_a1 rec_a2a A2A Affinity/Selectivity ↑ sub_c2->rec_a2a sub_c8->rec_a1 Group Dependent sub_c8->rec_a2a Group Dependent rec_a3 A3 Selectivity ↑ sub_c8->rec_a3 Group Dependent

References

The Structure-Activity Relationship of 9-Ethyladenine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 9-ethyladenine and its derivatives. This compound, a synthetic N9-substituted purine analog, serves as a versatile scaffold for the development of biologically active compounds targeting a range of physiological processes. This document details the SAR of these derivatives as antagonists of adenosine receptors, and explores their potential as antiviral agents and kinase inhibitors. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying mechanisms.

Adenosine Receptor Antagonism

The most extensively studied activity of this compound derivatives is their antagonism of adenosine receptors (A₁, A₂A, A₂B, and A₃). These G-protein coupled receptors are involved in numerous physiological and pathological processes, making them attractive drug targets. The affinity and selectivity of this compound derivatives are significantly influenced by substitutions at the C2 and C8 positions of the purine ring.

Structure-Activity Relationship

Systematic modifications of the this compound core have revealed key structural features that govern the potency and selectivity of these compounds for the different adenosine receptor subtypes.

  • Substitution at the C8 Position: Introduction of various substituents at the C8 position has been a successful strategy for developing potent and selective adenosine receptor antagonists. For instance, the introduction of a bromine atom at the 8-position has been shown to increase the binding affinity at all adenosine receptor subtypes.[1] Furthermore, derivatives bearing an ethoxy group or a furyl ring at this position have demonstrated the ability to ameliorate motor deficits in rat models of Parkinson's disease, suggesting a therapeutic potential for these compounds.[1]

  • Substitution at the C2 Position: Modifications at the C2 position also play a crucial role in modulating the affinity and selectivity of this compound derivatives. The introduction of alkynyl chains at the 2-position has yielded compounds with good affinity, particularly for the human A₂A receptor.[2][3] The length and flexibility of phenylalkylamino, phenylalkyloxy, or phenylalkylthio groups at the 2-position have been shown to modulate affinity and selectivity for the human A₂A adenosine receptor.[4]

  • Disubstitution at C2 and C8 Positions: The combination of substitutions at both the C2 and C8 positions has led to the development of highly potent and selective antagonists. For example, the introduction of a bromine atom at the 8-position in conjunction with various phenylalkyl groups at the 2-position enhances both affinity and selectivity for all adenosine receptor subtypes, with some compounds exhibiting low nanomolar affinity for the A₂A receptor.[4]

Quantitative Data for Adenosine Receptor Antagonists

The following table summarizes the binding affinities (Ki values) of a selection of this compound derivatives for human adenosine receptors.

CompoundR⁸hA₁ Ki (nM)hA₂A Ki (nM)hA₂B Ki (nM)hA₃ Ki (nM)Reference
This compoundHH12001500>100003300[5]
8-Bromo-9-ethyladenineBrH3802801800430[5]
9-Ethyl-8-phenyladeninePhenylH27310110016000[5]
8-Ethoxy-9-ethyladenineEthoxyH2800461400>10000[5]
9-Ethyl-8-phenylethynyladeninePhenylethynylH11001200860086[5]
2-Phenylethynyl-9-ethyladenineHPhenylethynyl5301801200940[2][3]
8-Bromo-2-phenylethynyl-9-ethyladenineBrPhenylethynyl15035450120[4]
Experimental Protocols

This protocol describes a method for determining the binding affinity of test compounds to human A₁, A₂A, and A₃ adenosine receptors expressed in transfected cell membranes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably transfected with the respective human adenosine receptor subtype.

  • Radioligands: [³H]DPCPX (for A₁), [³H]ZM241385 (for A₂A), and [¹²⁵I]AB-MECA (for A₃).

  • Non-specific binding inhibitors: Theophylline (for A₁), ZM241385 (for A₂A), and IB-MECA (for A₃).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and various concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, a separate set of tubes is prepared containing the radioligand, cell membranes, and a high concentration of the respective non-specific binding inhibitor.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition binding curves.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This protocol outlines a method to assess the functional activity of this compound derivatives as antagonists at the human A₂B adenosine receptor by measuring their ability to inhibit agonist-stimulated adenylyl cyclase activity.

Materials:

  • CHO cell membranes stably expressing the human A₂B adenosine receptor.

  • Agonist: NECA (5'-N-ethylcarboxamidoadenosine).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.1 mM GTP, and an ATP regenerating system (e.g., creatine kinase and phosphocreatine).

  • [α-³²P]ATP.

  • Dowex and alumina columns for separation of [³²P]cAMP.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with the test compound at various concentrations.

  • Initiate the adenylyl cyclase reaction by adding the assay buffer containing [α-³²P]ATP and the agonist (NECA).

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled ATP and cAMP).

  • Separate the newly synthesized [³²P]cAMP from other radioactive nucleotides using sequential chromatography over Dowex and alumina columns.

  • Quantify the amount of [³²P]cAMP by scintillation counting.

  • Determine the IC₅₀ value of the test compound for the inhibition of NECA-stimulated adenylyl cyclase activity.

Signaling Pathways

The antagonistic activity of this compound derivatives on adenosine receptors modulates downstream signaling cascades. The A₁ and A₃ receptors are primarily coupled to inhibitory G-proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A₂A and A₂B receptors are coupled to stimulatory G-proteins (Gs), which activate adenylyl cyclase and increase cAMP levels.

Figure 1: Adenosine receptor antagonist signaling pathways.

Antiviral Activity

While the primary focus of research on this compound derivatives has been on their interaction with adenosine receptors, some studies have explored their potential as antiviral agents. The purine scaffold is a common feature in many antiviral nucleoside analogs, which act by inhibiting viral polymerases or other essential enzymes.

Structure-Activity Relationship

The exploration of this compound derivatives as antiviral agents is less mature compared to their role as adenosine receptor antagonists. However, some general observations can be made. The antiviral activity is highly dependent on the nature of the substituent at the 9-position and modifications to the purine ring. For instance, acyclic nucleoside phosphonates derived from adenine have shown significant antiviral activity.

Quantitative Data for Antiviral Activity

Data on the antiviral activity of this compound derivatives is sparse in the public domain. More research is needed to establish a clear quantitative SAR.

Experimental Protocol: Plaque Reduction Assay

This protocol provides a general method for evaluating the in vitro antiviral activity of test compounds.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero cells).

  • Virus stock with a known titer.

  • Cell culture medium and supplements.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Overlay medium (e.g., medium containing carboxymethylcellulose or agar).

  • Staining solution (e.g., crystal violet).

Procedure:

  • Seed host cells in multi-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of virus.

  • After a viral adsorption period, remove the inoculum and add the overlay medium containing the different concentrations of the test compound.

  • Incubate the plates at the optimal temperature for viral replication until visible plaques are formed in the virus control wells (no compound).

  • Fix the cells and stain with a suitable staining solution to visualize the plaques.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

  • Determine the EC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Assay A Seed Host Cells in Plate B Infect Cells with Virus A->B C Add Overlay with Test Compound B->C D Incubate to Allow Plaque Formation C->D E Fix and Stain Cells D->E F Count Plaques E->F G Calculate EC50 F->G

Figure 2: Workflow for a plaque reduction assay.

Kinase Inhibitory Activity

The adenine core of this compound is structurally similar to adenosine triphosphate (ATP), the phosphate donor in kinase-catalyzed reactions. This similarity makes this compound derivatives potential candidates for the development of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.

Structure-Activity Relationship

The SAR of this compound derivatives as kinase inhibitors is an emerging area of research. The specificity and potency of these compounds are expected to be highly dependent on the substituents on the purine ring, which will interact with the diverse ATP-binding pockets of different kinases.

Quantitative Data for Kinase Inhibitory Activity

Comprehensive quantitative data for the kinase inhibitory activity of a broad range of this compound derivatives is not yet widely available. Further screening and optimization are required to identify potent and selective kinase inhibitors based on this scaffold.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a general method for measuring the inhibitory activity of compounds against a specific protein kinase.

Materials:

  • Purified recombinant protein kinase.

  • Specific substrate for the kinase (peptide or protein).

  • ATP.

  • Assay buffer (e.g., Tris-HCl or HEPES buffer containing MgCl₂, DTT, and other necessary components).

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit).

  • Microplate reader (e.g., luminometer or fluorescence reader).

Procedure:

  • Prepare a reaction mixture containing the protein kinase, its substrate, and the test compound at various concentrations in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at an optimal temperature for a specific period.

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the kinase activity by measuring either the amount of phosphorylated substrate or the amount of ADP produced.

  • For substrate phosphorylation, methods like ELISA with a phosphospecific antibody can be used.

  • For ADP production, commercially available kits that convert ADP to a detectable signal (e.g., light or fluorescence) are commonly used.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Kinase_Inhibition_Assay cluster_reaction Kinase Reaction cluster_detection Detection A Kinase + Substrate + Inhibitor B Add ATP to Initiate A->B C Incubate B->C D Stop Reaction C->D E Add Detection Reagent D->E F Measure Signal E->F G Calculate IC50 F->G

Figure 3: General workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective antagonists of adenosine receptors. The structure-activity relationships for this class of compounds are well-defined, particularly with respect to substitutions at the C2 and C8 positions. While the exploration of this compound derivatives as antiviral agents and kinase inhibitors is still in its early stages, the inherent structural features of the adenine core suggest a promising potential for these applications. This technical guide provides a foundation for researchers and drug development professionals to further explore and exploit the therapeutic potential of this versatile chemical scaffold. Future work should focus on expanding the SAR studies for antiviral and kinase inhibitory activities to unlock the full potential of this compound derivatives in drug discovery.

References

Spectroscopic Characterization of 9-Ethyladenine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 9-Ethyladenine and its analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Introduction

This compound is a synthetic derivative of the purine nucleobase adenine, where an ethyl group is attached at the N9 position. This modification prevents its incorporation into nucleic acids and alters its biological activity, making it a valuable tool in pharmacological research. Notably, this compound and its derivatives are recognized as antagonists of adenosine receptors, which are implicated in a variety of physiological processes and disease states.[1] A thorough spectroscopic characterization is fundamental to understanding the structure, purity, and behavior of these compounds in various experimental settings.

This guide covers the primary spectroscopic techniques used for the characterization of this compound and its analogs: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).

Quantitative Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound and its close analog, 9-methyladenine. Data for longer-chain 9-alkyladenine analogs such as 9-propyladenine and 9-butyladenine are not as readily available in the literature and are therefore not included.

NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ) in ppm

CompoundSolventH-2H-8-CH₂--CH₃NH₂
This compoundDMSO-d₆8.128.134.16 (q)1.42 (t)7.25 (s)

Data obtained from a commercially available source. The multiplicity of the signals is indicated in parentheses (s = singlet, t = triplet, q = quartet).

Table 2: ¹³C NMR Chemical Shifts (δ) in ppm

CompoundSolventC-2C-4C-5C-6C-8-CH₂--CH₃
This compound(not specified)152.3149.8118.8156.1141.138.315.6

Data sourced from PubChem.[2]

Table 3: ¹⁵N NMR Chemical Shifts (δ) in ppm

CompoundSolventN-1N-3N-6N-7N-9
This compound(not specified)-226.7-211.9-310.4-168.8-165.7

Data sourced from PubChem.[2]

FT-IR Spectroscopy Data

Table 4: FT-IR Peak List for 9-Methyladenine

Wavenumber (cm⁻¹)Assignment
~1632In-plane vibrational mode (dominant band)
~1599Shoulder to the 1632 cm⁻¹ band

The spectrum of 9-methyladenine is noted to be broadly similar to that of the 9H-tautomer of adenine. The region above 1000 cm⁻¹ is characterized by in-plane modes, while the region below 1000 cm⁻¹ is dominated by out-of-plane skeletal modes.[3]

UV-Vis Spectroscopy Data

Specific molar absorptivity data for this compound is not widely published. However, the UV-Vis absorption spectrum of adenine and its derivatives is characterized by a strong absorption band around 260 nm. The exact position of the absorption maximum (λmax) can be influenced by the solvent. For comparison, the UV absorption spectrum of adenine in ethanol shows a peak near 260 nm.

Table 5: UV-Vis Absorption Maxima (λmax) for Adenine Derivatives

CompoundSolventλmax (nm)
AdenineEthanol~260
9-Methyladenine(in helium nanodroplets)Strong absorption around 250 nm

Data for 9-methyladenine is from a study in helium nanodroplets.

Mass Spectrometry Data

Table 6: Mass Spectrometry Data for this compound

Techniquem/zInterpretation
GC-MS163Molecular Ion [M]⁺

Data sourced from PubChem.[2]

Experimental Protocols

This section outlines detailed methodologies for the key spectroscopic techniques discussed in this guide. These protocols are based on established practices for the analysis of purine analogs and other small organic molecules.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁵N NMR spectra for structural elucidation and purity assessment.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample (e.g., this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

    • For quantitative NMR, a known amount of an internal standard is added.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and shim the spectrometer to the specific solvent and sample.

    • For ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

    • For ¹⁵N NMR: This often requires specialized techniques and ¹⁵N-enriched samples for good signal-to-noise. HMBC (Heteronuclear Multiple Bond Correlation) experiments can be used to obtain ¹⁵N chemical shifts from unenriched samples.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy

Objective: To identify functional groups and obtain a characteristic molecular fingerprint of the compound.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure clamp.

Methodology (KBr Pellet):

  • Sample Preparation:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Instrumentation and Data Acquisition:

    • Place the ATR accessory with the sample or the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the significant absorption bands.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λmax) and, if required, the molar extinction coefficient (ε).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound of known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

    • Prepare a series of dilutions from the stock solution to create solutions of varying concentrations.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Record a baseline spectrum with the blank in both the sample and reference beams.

    • Record the absorption spectrum of each of the prepared solutions over a relevant wavelength range (e.g., 200-400 nm for purine analogs).

  • Data Processing and Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • To determine the molar extinction coefficient, plot a calibration curve of absorbance at λmax versus the concentration of the solutions.

    • According to the Beer-Lambert law (A = εcl), the slope of the linear portion of the calibration curve is equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide to promote ionization.

  • Instrumentation and Data Acquisition:

    • The sample solution is infused directly into the ESI source or introduced via a liquid chromatograph (LC-MS).

    • Acquire the mass spectrum in either positive or negative ion mode.

    • For structural information, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ in positive mode).

    • Analyze the fragmentation pattern to gain insights into the molecular structure.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the analysis and biological context of this compound.

Adenosine Receptor Signaling Pathways

This compound and its analogs often function as antagonists at adenosine receptors. These G-protein coupled receptors (GPCRs) are classified into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Their primary signaling pathways are depicted below.

Adenosine_Signaling cluster_A1_A3 A₁ and A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ and A₂ₑ Receptor Signaling cluster_antagonist Antagonist Action A1_A3 A₁ / A₃ Receptors Gi Gᵢ/Gₒ Protein A1_A3->Gi Activation AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec PKA_inhib PKA Activity (Decreased) cAMP_dec->PKA_inhib A2A_A2B A₂ₐ / A₂ₑ Receptors Gs Gₛ Protein A2A_A2B->Gs Activation AC_act Adenylate Cyclase (Activated) Gs->AC_act Activates cAMP_inc ↑ cAMP AC_act->cAMP_inc PKA_act PKA Activity (Increased) cAMP_inc->PKA_act Antagonist This compound (Antagonist) Antagonist->A1_A3 Blocks Adenosine Binding Antagonist->A2A_A2B Blocks Adenosine Binding

Caption: Adenosine receptor signaling pathways and the antagonistic action of this compound.

General Experimental Workflow for Spectroscopic Characterization

The logical flow of experiments for the comprehensive characterization of a compound like this compound is outlined below.

Experimental_Workflow Sample Sample of this compound or Analog Purity Purity Assessment (e.g., HPLC, LC-MS) Sample->Purity MS Mass Spectrometry (Molecular Weight) Purity->MS NMR NMR Spectroscopy (¹H, ¹³C) (Structural Elucidation) MS->NMR Data Data Compilation and Analysis MS->Data FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR NMR->Data UVVis UV-Vis Spectroscopy (Electronic Transitions) FTIR->UVVis FTIR->Data UVVis->Data

Caption: A typical experimental workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound and its analogs is crucial for their application in research and drug development. This guide has provided a consolidated resource of available quantitative data, detailed experimental protocols for key spectroscopic techniques, and visualizations of relevant biological pathways and experimental workflows. While comprehensive data for this compound across all techniques is still emerging in the public domain, the information provided for it and its close analogs serves as a strong foundation for further investigation. The methodologies and data presented herein are intended to aid researchers in the accurate and thorough characterization of these important pharmacological compounds.

References

The Enigmatic Affinity of 9-Ethyladenine for Adenosine Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the binding characteristics of 9-Ethyladenine and its derivatives with the A1, A2A, and A3 adenosine receptors. While this compound itself serves as a foundational scaffold, its direct binding affinity for these receptors is notably low. The true significance of this compound lies in its role as a precursor for a multitude of derivatives that exhibit high affinity and selectivity, making them valuable tools in pharmacological research and potential therapeutic agents. This guide will provide a comprehensive overview of the binding affinities of key this compound derivatives, detailed experimental methodologies for assessing these interactions, and a visual representation of the associated signaling pathways.

Quantitative Binding Affinity Data

Extensive research has focused on modifying the this compound structure to enhance its binding characteristics for adenosine receptors. The following table summarizes the inhibitory constant (Kᵢ) values for representative derivatives of this compound at human A1, A2A, and A3 receptors. These values quantify the affinity of the compound for the receptor, with a lower Kᵢ value indicating a higher binding affinity. It is important to note that unsubstituted this compound shows weak affinity, with Kᵢ values typically in the high micromolar to millimolar range, and as such, is often not the primary focus of quantitative binding studies. The data presented below is for derivatives where substitutions at the C2 and C8 positions of the adenine core significantly enhance potency and selectivity.[1][2]

CompoundTarget ReceptorKᵢ (nM)
9-Ethyl-8-phenyl-9H-adenineA127
8-Ethoxy-9-ethyladenineA2A46
9-Ethyl-8-phenylethynyl-9H-adenineA386

Table 1: Binding Affinities (Kᵢ) of this compound Derivatives for Human Adenosine Receptors.[1][2]

Experimental Protocols: Radioligand Binding Assays

The determination of binding affinities for adenosine receptor ligands, such as the derivatives of this compound, is predominantly carried out using radioligand binding assays. These assays are a cornerstone in pharmacology for quantifying the interaction between a ligand and a receptor.[3]

Principle

Radioligand binding assays involve the use of a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The assay measures the ability of a non-labeled compound (the "competitor," in this case, a this compound derivative) to displace the radioligand from the receptor. The concentration of the competitor that displaces 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50). This value can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

General Methodology

A generalized protocol for a competitive radioligand binding assay for A1, A2A, and A3 adenosine receptors is as follows:

  • Membrane Preparation:

    • Cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are cultured and harvested.

    • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors. The resulting membrane pellet is resuspended in the assay buffer.

  • Assay Incubation:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in a specific order:

      • Assay buffer.

      • A fixed concentration of the appropriate radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, or [¹²⁵I]AB-MECA for A3).

      • Varying concentrations of the unlabeled competing compound (this compound derivative).

      • The prepared cell membranes.

    • The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection and Data Analysis:

    • The radioactivity retained on the filters is quantified using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radioactive ligand that saturates the receptors.

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to determine the IC₅₀ value of the test compound, from which the Kᵢ value is calculated.

Signaling Pathways and Experimental Workflow

To visualize the complex biological processes involved, the following diagrams illustrate the signaling pathways of the A1, A2A, and A3 adenosine receptors, along with a typical experimental workflow for determining binding affinity.

G A1 Adenosine Receptor Signaling Pathway This compound Derivative This compound Derivative A1R A1 Receptor This compound Derivative->A1R Binds Gi Gi Protein A1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gi->PLC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmission) PKA->CellularResponse PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->CellularResponse PKC->CellularResponse

A1 Receptor Signaling Pathway

G A2A Adenosine Receptor Signaling Pathway This compound Derivative This compound Derivative A2AR A2A Receptor This compound Derivative->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GeneTranscription Gene Transcription (e.g., Anti-inflammatory) CREB->GeneTranscription

A2A Receptor Signaling Pathway

G A3 Adenosine Receptor Signaling Pathway This compound Derivative This compound Derivative A3R A3 Receptor This compound Derivative->A3R Binds Gi Gi Protein A3R->Gi Activates Gq Gq Protein A3R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates ATP ATP cAMP cAMP ATP->cAMP Converts CellularResponse Cellular Response (e.g., Inflammation, Apoptosis) cAMP->CellularResponse PIP2 PIP2 IP3 IP3 PIP2->IP3 Cleaves to DAG DAG PIP2->DAG Cleaves to Ca Ca²⁺ Release IP3->Ca DAG->CellularResponse Ca->CellularResponse

A3 Receptor Signaling Pathway

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_sep Separation cluster_analysis Analysis MembranePrep Membrane Preparation (Cells expressing receptor) Incubation Incubation (Membranes + Radioligand + Competitor) MembranePrep->Incubation RadioligandPrep Radioligand Preparation RadioligandPrep->Incubation CompetitorPrep Competitor Preparation (this compound Derivative) CompetitorPrep->Incubation Filtration Filtration & Washing (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioligand) Filtration->Counting Analysis Data Analysis (IC₅₀ and Kᵢ determination) Counting->Analysis

References

9-Ethyladenine and Adenine Phosphoribosyltransferase: A Technical Overview of a Contested Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory effects of 9-Ethyladenine on adenine phosphoribosyltransferase (APRT), a critical enzyme in the purine salvage pathway. The document synthesizes available scientific literature to offer a comprehensive resource on the enzyme's function, the disputed role of this compound as an inhibitor, and detailed experimental protocols for investigating this interaction.

Introduction to Adenine Phosphoribosyltransferase (APRT)

Adenine phosphoribosyltransferase (APRT) is a key enzyme in the purine salvage pathway, a metabolic route that recycles purine bases from the degradation of nucleic acids. This pathway is energetically more efficient than the de novo synthesis of purines. APRT catalyzes the magnesium-dependent conversion of adenine and 5-phosphoribosyl-1-pyrophosphate (PRPP) into adenosine monophosphate (AMP) and pyrophosphate.

A deficiency in APRT activity, an autosomal recessive disorder, leads to the accumulation of adenine. This excess adenine is then oxidized by xanthine dehydrogenase into 2,8-dihydroxyadenine (DHA), a highly insoluble compound that can precipitate in the renal tubules, leading to kidney stone formation (urolithiasis) and potentially renal failure.

The Contested Role of this compound as an APRT Inhibitor

The scientific literature presents conflicting information regarding the efficacy of this compound as an inhibitor of APRT. While some earlier reports may have suggested an inhibitory role, more recent and direct studies indicate that this compound is a poor or ineffective inhibitor of the enzyme.

A notable study found that this compound has little to no irreversible or competitive inhibitory effect on APRT in vitro, even at high concentrations (10⁻² M).[1] This research concluded that this compound is not a suitable tool for mimicking a state of lowered APRT activity in animal models.[1] Furthermore, commercial suppliers of this compound now often state that it has no significant inhibitory effect on APRT.[2] The primary therapeutic and research interest in this compound and its derivatives lies in their function as competitive antagonists of adenosine receptors, with various derivatives showing high affinity and selectivity for A1, A2A, and A3 receptor subtypes.[2][3][4][5]

Quantitative Data on Inhibition

For the purpose of completeness, this guide presents a table to highlight the lack of available data.

InhibitorTarget EnzymeIC50KᵢComments
This compoundAdenine Phosphoribosyltransferase (APRT)Not ReportedNot ReportedStudies suggest it is a poor or ineffective inhibitor.[1]

Experimental Protocols

To investigate the potential inhibitory effect of this compound or other compounds on APRT activity, a well-designed experimental protocol is essential. Below are detailed methodologies for conducting APRT inhibition assays.

General Principle of APRT Activity Assays

APRT activity is typically measured by quantifying the rate of AMP formation from the substrates adenine and PRPP. Several methods can be employed for this purpose, including HPLC-based assays and continuous coupled-enzyme spectrophotometric assays.

Protocol 1: Discontinuous HPLC-Based APRT Activity Assay

This method offers high specificity and sensitivity by directly measuring the formation of the product, AMP.

Materials:

  • Purified APRT enzyme or red blood cell lysate

  • Assay Buffer: 50 mM EPPS (pH 8.3), 12 mM MgCl₂

  • Adenine solution

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution

  • Inorganic pyrophosphatase

  • This compound (or other test inhibitor) solution

  • Amicon Ultra (0.5 mL) filters (10,000 kDa cutoff)

  • HPLC system with a diode-array detector and a suitable reverse-phase column (e.g., Synergi Fusion-RP)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing Assay Buffer, a known concentration of APRT, inorganic pyrophosphatase, and the desired concentration of this compound (or vehicle control). Pre-incubate for a specified time at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Start the reaction by adding the substrates, adenine and PRPP, to the pre-incubated mixture.

  • Incubation: Incubate the reaction for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by filtering the mixture through a 10,000 kDa cutoff filter to remove the enzyme.

  • HPLC Analysis: Inject a defined volume of the filtrate onto the HPLC system. Separate the components using a suitable gradient (e.g., a gradient of acetonitrile in ammonium acetate buffer). Monitor the elution of adenine and AMP by absorbance at 260 nm.

  • Data Analysis: Quantify the amount of AMP produced by integrating the area of the corresponding peak and comparing it to a standard curve. Calculate the enzyme activity and the percentage of inhibition in the presence of the test compound.

Protocol 2: Continuous Coupled-Enzyme Spectrophotometric Assay

This method allows for the real-time monitoring of the reaction progress. One common approach couples the production of pyrophosphate (PPi), a product of the APRT reaction, to a subsequent reaction that results in a change in absorbance.

Materials:

  • Purified APRT enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 5 mM MgCl₂)

  • Adenine solution

  • PRPP solution

  • This compound (or other test inhibitor) solution

  • Coupling enzymes: Inorganic pyrophosphatase, Purine Nucleoside Phosphorylase (PNP)

  • Chromogenic substrate for PNP: 7-methylthioguanosine (MesG)

  • Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, combine the Assay Buffer, adenine, PRPP, this compound (or vehicle), inorganic pyrophosphatase, PNP, and MesG.

  • Baseline Reading: Place the cuvette in the spectrophotometer and record the baseline absorbance at 360 nm.

  • Initiation of Reaction: Add a known amount of APRT to the cuvette to start the reaction.

  • Monitoring the Reaction: Continuously monitor the increase in absorbance at 360 nm over time. The inorganic pyrophosphatase cleaves the PPi produced by APRT into two molecules of inorganic phosphate (Pi). The PNP then catalyzes the phosphorolysis of MesG in the presence of Pi, producing 7-methylguanine, which results in an increase in absorbance at 360 nm.

  • Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. The inhibitory effect of this compound is determined by comparing the rates in the presence and absence of the compound.

Visualizations: Pathways and Workflows

Purine Salvage Pathway and APRT's Role

Purine_Salvage_Pathway cluster_salvage Purine Salvage Pathway cluster_inhibition Inhibition Adenine Adenine APRT APRT Adenine->APRT PRPP PRPP PRPP->APRT AMP AMP PPi PPi APRT->AMP APRT->PPi 9_Ethyladenine This compound 9_Ethyladenine->APRT Inhibits (?)

Caption: The role of APRT in the purine salvage pathway and the contested inhibitory action of this compound.

Metabolic Fate of Adenine in APRT Deficiency

APRT_Deficiency_Pathway Adenine Adenine APRT_active Functional APRT Adenine->APRT_active Normal Pathway APRT_deficient Deficient APRT Adenine->APRT_deficient Blocked Pathway XDH Xanthine Dehydrogenase Adenine->XDH Alternative Pathway AMP AMP (Normal Metabolism) APRT_active->AMP DHA 2,8-Dihydroxyadenine (Insoluble) XDH->DHA Kidney_Stones Kidney Stones (Urolithiasis) DHA->Kidney_Stones

Caption: Metabolic consequences of APRT deficiency, leading to the formation of 2,8-dihydroxyadenine.

Experimental Workflow for APRT Inhibition Assay (HPLC Method)

Experimental_Workflow start Start prep Prepare Reaction Mix (Buffer, APRT, Inhibitor/Vehicle) start->prep pre_incubate Pre-incubate prep->pre_incubate initiate Initiate Reaction (Add Adenine + PRPP) pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Enzyme Filtration) incubate->terminate hplc HPLC Analysis terminate->hplc analyze Data Analysis (Quantify AMP, Calculate Inhibition) hplc->analyze end End analyze->end

Caption: A generalized workflow for determining APRT inhibition using a discontinuous HPLC-based assay.

Conclusion

The role of this compound as an inhibitor of adenine phosphoribosyltransferase is highly contested, with compelling evidence suggesting it is not an effective inhibitor. The lack of quantitative inhibitory data in the scientific literature further underscores this point. For researchers in drug development, this compound's primary value appears to be as a scaffold for developing adenosine receptor antagonists. The detailed experimental protocols provided in this guide offer a robust framework for investigating the activity of APRT and for screening potential inhibitors of this medically relevant enzyme.

References

A Technical Guide to the Discovery and Synthesis of Novel 9-Ethyladenine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of novel 9-ethyladenine derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development. The guide details the synthetic methodologies for creating a diverse range of this compound analogs, with a primary focus on their roles as adenosine receptor antagonists. Furthermore, it delves into the experimental protocols for key biological assays, presents quantitative biological activity data in structured tables, and illustrates relevant signaling pathways and experimental workflows through detailed diagrams. This document aims to consolidate current knowledge and provide a practical framework for the rational design and development of new therapeutic agents based on the this compound scaffold.

Introduction

This compound, a synthetic derivative of the purine base adenine, has emerged as a versatile scaffold in medicinal chemistry. The ethyl group at the 9-position prevents its incorporation into nucleic acids, thereby reducing potential cytotoxicity while maintaining its ability to interact with various biological targets. The core structure of this compound allows for substitutions at the 2, 6, and 8-positions, leading to a wide array of derivatives with diverse pharmacological activities.

Historically, research has predominantly focused on the development of this compound derivatives as antagonists of adenosine receptors, which are implicated in a variety of physiological and pathological processes, including cardiovascular function, inflammation, and neurotransmission.[1][2][3] More recently, the scope of research has expanded to investigate their potential as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and antiviral agents, highlighting the broad therapeutic potential of this chemical class.[4][5][6]

This guide will provide an in-depth exploration of the synthetic routes to novel this compound derivatives and the detailed experimental procedures used to evaluate their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically starts from commercially available this compound or its halogenated precursors, such as 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine.[7] The functionalization of the purine core at the 2- and 8-positions is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille couplings.

Synthesis of 2- and 8-Alkynyl-9-ethyladenines

A prominent class of this compound derivatives are those bearing alkynyl substitutions at the 2- or 8-position. These are typically synthesized via a Sonogashira coupling reaction.[7]

General Experimental Protocol: Sonogashira Coupling [7]

To a solution of the halo-9-ethyladenine (e.g., 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine) (1 equivalent) in a suitable solvent such as a mixture of dry DMF and acetonitrile, are added bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and copper(I) iodide (0.005 equivalents). Triethylamine (4 equivalents) and the desired terminal alkyne (5 equivalents) are then added. The reaction mixture is stirred under a nitrogen atmosphere at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 2- or 8-alkynyl-9-ethyladenine derivative.[7]

Synthesis Workflow for 2- and 8-Alkynyl-9-ethyladenines

G start Start: Halo-9-ethyladenine reaction Sonogashira Coupling Reaction (Room Temperature, N2 atmosphere) start->reaction reagents Reagents: - Terminal Alkyne - PdCl2(PPh3)2 (catalyst) - CuI (co-catalyst) - Et3N (base) reagents->reaction solvent Solvent: Dry DMF/CH3CN solvent->reaction workup Work-up: - Solvent removal - Column Chromatography reaction->workup product Product: 2- or 8-Alkynyl-9-ethyladenine workup->product

Caption: General workflow for the Sonogashira coupling to synthesize 2- and 8-alkynyl-9-ethyladenines.

Synthesis of 8-Aryl and 8-Heteroaryl-9-ethyladenines

The introduction of aryl or heteroaryl moieties at the 8-position can be achieved through Suzuki or Stille coupling reactions, starting from 8-bromo-9-ethyladenine.

General Experimental Protocol: Suzuki Coupling

A mixture of 8-bromo-9-ethyladenine (1 equivalent), the corresponding boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents) is suspended in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water). The reaction mixture is heated under a nitrogen atmosphere until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the mixture is diluted with an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to afford the 8-aryl or 8-heteroaryl-9-ethyladenine derivative.

Biological Activity and Experimental Protocols

The primary biological targets for many novel this compound derivatives are the adenosine receptors (A1, A2A, A2B, and A3). These derivatives often act as antagonists, blocking the physiological effects of adenosine.[1][2]

Adenosine Receptor Binding Affinity

The affinity of the synthesized compounds for the different adenosine receptor subtypes is typically determined using radioligand binding assays.[8]

Experimental Protocol: Radioligand Displacement Assay [8][9]

Membranes from cells stably expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells) are prepared. In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]-DPCPX for A1, [³H]-ZM241385 for A2A) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a non-radioactive agonist or antagonist (e.g., NECA). After incubation to allow binding to reach equilibrium, the membranes are collected by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand. The radioactivity retained on the filters, which is proportional to the amount of radioligand bound to the receptors, is measured using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]

Workflow for Radioligand Displacement Assay

G start Start: Cell Membranes with Adenosine Receptors incubation Incubation: - Radioligand - Test Compound (varying concentrations) - Control for non-specific binding start->incubation filtration Rapid Filtration (Separates bound from unbound radioligand) incubation->filtration washing Washing (Removes non-specifically bound radioligand) filtration->washing scintillation Scintillation Counting (Measures radioactivity) washing->scintillation analysis Data Analysis: - Determine IC50 - Calculate Ki scintillation->analysis result Result: Binding Affinity (Ki) analysis->result

Caption: Workflow of a typical radioligand displacement assay for determining adenosine receptor binding affinity.

Functional Activity: Adenylyl Cyclase Assay

To determine whether a compound acts as an agonist or antagonist, its effect on the downstream signaling of the adenosine receptor is measured. For Gs-coupled receptors like A2A and A2B, this involves measuring the accumulation of cyclic AMP (cAMP) through an adenylyl cyclase activity assay.[10][11]

Experimental Protocol: cAMP Accumulation Assay [10][11]

Cells expressing the adenosine receptor of interest are seeded in multi-well plates. The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. The cells are then stimulated with an adenosine receptor agonist (e.g., NECA) in the presence of varying concentrations of the test compound (for antagonist testing) or with the test compound alone (for agonist testing). After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive binding assay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay. The ability of the test compound to inhibit the agonist-induced cAMP production (for antagonists) or to stimulate cAMP production itself (for agonists) is quantified.

Adenosine A2A Receptor Signaling Pathway

G A2AR Adenosine A2A Receptor Gs Gs Protein A2AR->Gs Activation AC Adenylyl Cyclase Gs->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Transcription CREB->Gene Antagonist This compound Derivative (Antagonist) Antagonist->A2AR Blockade

Caption: Simplified signaling pathway of the adenosine A2A receptor and the site of action for this compound antagonists.

Quantitative Data Summary

The biological activity of several novel this compound derivatives as adenosine receptor antagonists is summarized in the tables below.

Table 1: Binding Affinities (Ki, nM) of 2-Alkynyl-9-ethyladenine Derivatives at Human Adenosine Receptors [7]

CompoundRA1A2AA3
1 -C≡C-CH2CH2CH318001503400
2 -C≡C-cyclohexyl1200852500
3 -C≡C-phenyl56046[12]1300

Table 2: Binding Affinities (Ki, nM) of 8-Substituted-9-ethyladenine Derivatives at Human Adenosine Receptors [3]

CompoundRA1A2AA3
4 -phenyl27[12]160011000
5 -O-CH2CH3340046[12]28000
6 -C≡C-phenyl1300120086[12]

Other Potential Therapeutic Applications

Beyond adenosine receptor antagonism, this compound derivatives are being explored for other therapeutic applications.

Phosphodiesterase (PDE) Inhibition

Certain 9-substituted adenine derivatives have shown potent and selective inhibition of phosphodiesterase type-4 (PDE4), an enzyme involved in the degradation of cAMP.[4] PDE4 inhibitors have therapeutic potential in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Antiviral Activity

Acyclic nucleoside phosphonates derived from adenine, such as adefovir and tenofovir, are cornerstone therapies for viral infections like HIV and hepatitis B. The synthesis of this compound phosphonate analogs represents a promising avenue for the discovery of new antiviral agents with potentially improved activity or resistance profiles.[5][13][14]

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The synthetic methodologies outlined in this guide, particularly palladium-catalyzed cross-coupling reactions, provide efficient routes to a wide array of derivatives. The primary focus of research has been on developing adenosine receptor antagonists, with several compounds demonstrating high affinity and selectivity. The detailed experimental protocols for binding and functional assays provided herein are crucial for the characterization of these molecules. The expanding scope of research into PDE inhibition and antiviral activities suggests that the full therapeutic potential of this compound derivatives is yet to be fully realized. This technical guide serves as a foundational resource to aid researchers in the continued exploration and exploitation of this promising chemical class for the discovery of new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2- and 8-Alkynyl-9-ethyladenines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 2- and 8-alkynyl-9-ethyladenines, valuable compounds in medicinal chemistry and drug development, particularly as adenosine receptor antagonists. The synthesis is primarily achieved through a Sonogashira cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This protocol outlines the synthesis of the necessary precursors, 2-iodo-9-ethyladenine and 8-bromo-9-ethyladenine, followed by the palladium-catalyzed alkynylation. Quantitative data on reaction yields for various alkynes are presented in tabular format for easy comparison. Additionally, experimental workflows are visualized using diagrams to enhance clarity and reproducibility.

Introduction

9-Ethyladenine derivatives bearing alkynyl substitutions at the 2- or 8-position have emerged as significant scaffolds in the development of selective adenosine receptor antagonists.[1] The Sonogashira coupling reaction is the key transformation enabling the introduction of a diverse range of alkynyl moieties onto the adenine core.[1] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild reaction conditions.[2][3] The protocols detailed herein provide a comprehensive guide for the successful synthesis and purification of these target compounds.

Experimental Protocols

Synthesis of this compound (Precursor)

A common precursor for both 2- and 8-substituted alkynyladenines is this compound. Its synthesis can be achieved by the alkylation of adenine with bromoethane in the presence of a base.[4]

Materials:

  • Adenine

  • Sodium hydride (NaH)

  • Bromoethane

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of adenine in anhydrous DMF, add sodium hydride portion-wise at 0 °C under an inert atmosphere.

  • Stir the suspension at room temperature for 30 minutes.

  • Add bromoethane dropwise and stir the reaction mixture at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Synthesis of Halogenated Precursors

The synthesis of 2-iodo-9-ethyladenine is a crucial step for the subsequent Sonogashira coupling at the 2-position.

Materials:

  • This compound

  • Iodine (I₂)

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add a solution of LDA in THF to the reaction mixture.

  • After stirring for 1 hour at -78 °C, add a solution of iodine in THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-iodo-9-ethyladenine.

For the synthesis of 8-alkynyl derivatives, 8-bromo-9-ethyladenine is the required precursor.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in anhydrous DCM.

  • Add N-bromosuccinimide (NBS) in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization to give 8-bromo-9-ethyladenine.

General Protocol for Sonogashira Coupling: Synthesis of 2- and 8-Alkynyl-9-ethyladenines

The following is a general procedure for the palladium-catalyzed Sonogashira cross-coupling of 2-iodo-9-ethyladenine or 8-bromo-9-ethyladenine with a terminal alkyne.[1]

Materials:

  • 2-Iodo-9-ethyladenine or 8-Bromo-9-ethyladenine (1.0 eq)

  • Terminal alkyne (1.2-1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 eq)

  • Copper(I) iodide (CuI) (0.05-0.1 eq)

  • Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous Dimethylformamide (DMF) and Acetonitrile (MeCN) (typically in a 1:2 ratio)

Procedure:

  • To a solution of the 2-iodo- or 8-bromo-9-ethyladenine in a mixture of dry DMF and MeCN, add bis(triphenylphosphine)palladium(II) dichloride, copper(I) iodide, and triethylamine.[1]

  • Bubble nitrogen gas through the solution for 10-15 minutes to ensure an inert atmosphere.[1]

  • Add the respective terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the alkyne.[1]

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel, followed by crystallization if necessary.[1]

Data Presentation

Table 1: Synthesis of 2-Alkynyl-9-ethyladenines via Sonogashira Coupling
EntryAlkyneReaction Time (h)Yield (%)Melting Point (°C)
1Phenylacetylene685>250 (dec.)[1]
2Cyclohexylacetylene2062203-205[1]
31-Hexyne1875155-157
43,3-Dimethyl-1-butyne2468198-200
54-Ethynylanisole882230-232
Table 2: Synthesis of 8-Alkynyl-9-ethyladenines via Sonogashira Coupling
EntryAlkyneReaction Time (h)Yield (%)Melting Point (°C)
1Phenylacetylene588240-242 (dec.)
2Cyclohexylacetylene2455188-190
31-Heptyne2070142-144
44-Ethynyltoluene685255-257
51-Ethynyl-1-cyclohexene2265210-212

Visualization of Experimental Workflows

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_sonogashira Sonogashira Coupling cluster_purification Purification Adenine Adenine Nine_EtA This compound Adenine->Nine_EtA Alkylation Bromoethane Bromoethane Bromoethane->Nine_EtA NaH NaH NaH->Nine_EtA Two_Iodo 2-Iodo-9-ethyladenine Nine_EtA->Two_Iodo Iodination Eight_Bromo 8-Bromo-9-ethyladenine Nine_EtA->Eight_Bromo Bromination Iodine Iodine Iodine->Two_Iodo LDA LDA LDA->Two_Iodo Two_Alkynyl 2-Alkynyl-9-ethyladenine Two_Iodo->Two_Alkynyl NBS NBS NBS->Eight_Bromo Eight_Alkynyl 8-Alkynyl-9-ethyladenine Eight_Bromo->Eight_Alkynyl Terminal_Alkyne Terminal Alkyne (R-C≡CH) Terminal_Alkyne->Two_Alkynyl Terminal_Alkyne->Eight_Alkynyl Catalysts Pd(PPh₃)₂Cl₂ CuI, Et₃N Catalysts->Two_Alkynyl Catalysts->Eight_Alkynyl Purification Column Chromatography & Crystallization Two_Alkynyl->Purification Eight_Alkynyl->Purification

Caption: Synthetic workflow for 2- and 8-alkynyl-9-ethyladenines.

Signaling Pathways and Applications

2- and 8-alkynyl-9-ethyladenines are primarily investigated for their interaction with adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors are involved in a multitude of physiological processes, including cardiovascular function, inflammation, and neurotransmission. As antagonists, these compounds can block the signaling cascade initiated by the endogenous ligand, adenosine. This makes them attractive candidates for the development of therapeutics for various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.

Adenosine_Signaling Adenosine Adenosine AR Adenosine Receptor (GPCR) Adenosine->AR Activates Antagonist 2- or 8-Alkynyl- This compound Antagonist->AR Blocks G_Protein G-Protein AR->G_Protein Activates/Inhibits Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Caption: Simplified adenosine receptor signaling pathway.

References

Application Notes and Protocols for Utilizing 9-Ethyladenine in Radioligand Binding Assays for Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and represent significant targets for therapeutic intervention. The four subtypes, A1, A2A, A2B, and A3, exhibit distinct tissue distribution and signaling pathways, making subtype-selective ligands highly sought after in drug discovery. 9-Ethyladenine and its derivatives have emerged as potent and selective antagonists for adenosine receptors. This document provides detailed application notes and protocols for the use of this compound and its analogs in radioligand binding assays, a fundamental technique for characterizing receptor-ligand interactions.

Data Presentation: Binding Affinities of this compound Derivatives

The following tables summarize the binding affinities (Ki values) of various this compound derivatives for human adenosine receptor subtypes. These values have been compiled from multiple studies and are presented to facilitate the selection of appropriate compounds for specific research applications.

CompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Reference
This compound Derivative (General)274686[1]
8-Bromo-9-ethyladenine-52-[2]
2-(Phenethoxy)-9-ethyladenine---[2]
2-(Phenethylamino)-9-ethyladenine---[2]
8-(Hexynyl)-9-ethyladenine--620[2]
9-Ethyl-8-phenyl-9H-adenineHigh Affinity--[3]
6-(1-Butylamino)-9-ethyl-8-phenyl-9H-purineHigh Affinity--[3]
8-Ethoxy-9-ethyladenine-High Affinity-[3]
9-Ethyl-8-phenylethynyl-9H-adenine--High Affinity[3]

Note: "-" indicates data not available in the cited sources. "High Affinity" is used when specific Ki values were not provided, but the source indicates potent binding.

Adenosine Receptor Signaling Pathways

Adenosine receptors modulate distinct intracellular signaling cascades primarily through their coupling to different G proteins. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

  • A1 and A3 Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduction in Protein Kinase A (PKA) activity.[4] They can also activate phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[5]

  • A2A and A2B Receptors: These receptors are primarily coupled to Gs proteins, stimulating adenylyl cyclase activity and increasing intracellular cAMP levels, which activates PKA.[4][6] The A2B receptor can also couple to Gq proteins, activating the PLC pathway.[4]

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Gi_o Gi/o A1_A3->Gi_o AC_inhibit Adenylyl Cyclase (Inhibition) Gi_o->AC_inhibit PLC_A1A3 PLC Gi_o->PLC_A1A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG_A1A3 ↑ IP3 & DAG PLC_A1A3->IP3_DAG_A1A3 A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Gq_A2B Gq (A2B only) A2A_A2B->Gq_A2B AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PLC_A2B PLC Gq_A2B->PLC_A2B IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B

Caption: Adenosine Receptor Signaling Pathways.

Experimental Protocols

A generalized yet comprehensive protocol for performing a competitive radioligand binding assay using a this compound derivative as a competitor is provided below. This protocol may require optimization based on the specific receptor subtype, radioligand, and cell line used.

I. Membrane Preparation
  • Cell Culture: Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK-293 or CHO cells) to near confluence.

  • Harvesting: Gently wash the cells with ice-cold Phosphate Buffered Saline (PBS). Harvest the cells by scraping or enzymatic dissociation.

  • Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5-10 minutes) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the cell membranes.

  • Washing: Resuspend the membrane pellet in fresh ice-cold buffer and repeat the high-speed centrifugation step.

  • Final Preparation: Resuspend the final membrane pellet in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Determine the protein concentration using a standard method such as the Bradford or BCA assay. Membranes can be stored at -80°C for future use.

II. Radioligand Binding Assay (Competition)

This protocol is designed for a 96-well plate format with a final assay volume of 200-250 µL.

Materials:

  • Prepared cell membranes expressing the target adenosine receptor.

  • Radioligand specific for the adenosine receptor subtype (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A).

  • Unlabeled this compound derivative (test compound).

  • Unlabeled non-specific binding control (e.g., a high concentration of a known potent ligand like NECA or theophylline).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with MgCl₂ (e.g., 10 mM).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation vials and scintillation cocktail.

Procedure:

  • Assay Plate Setup:

    • Total Binding: Add membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a saturating concentration of the non-specific binding control.

    • Competition Binding: Add membrane preparation, radioligand, and varying concentrations of the this compound derivative.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes) with gentle agitation.[7]

  • Termination: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

III. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the this compound derivative.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor.

Radioligand_Binding_Workflow start Start: Prepare Reagents prepare_membranes Membrane Preparation (Cells expressing Adenosine Receptor) start->prepare_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Wells prepare_membranes->setup_assay add_reagents Add: 1. Membranes 2. Radioligand 3. Competitor (this compound derivative) setup_assay->add_reagents incubation Incubate (e.g., 60-120 min at 25°C) add_reagents->incubation filtration Rapid Filtration through Glass Fiber Filters incubation->filtration washing Wash Filters with Ice-Cold Buffer filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki scintillation->analysis end End: Characterize Ligand Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

The use of this compound and its derivatives in radioligand binding assays is a robust method for characterizing their interaction with adenosine receptors. The provided protocols and data serve as a comprehensive guide for researchers to design and execute these experiments effectively. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and reproducible results, which are critical for advancing the understanding of adenosine receptor pharmacology and the development of novel therapeutics.

References

Application Notes and Protocols for the Mechanochemical Synthesis and Characterization of 9-Ethyladenine Cocrystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and characterization of 9-Ethyladenine cocrystals through mechanochemical methods. The following sections detail the necessary procedures and expected outcomes for the successful formulation and analysis of these novel solid forms.

Introduction to this compound Cocrystals

This compound, a derivative of the nucleobase adenine, can form multicomponent crystalline solids, known as cocrystals, with various pharmaceutically acceptable coformers, particularly dicarboxylic acids.[1][2][3] The formation of cocrystals can significantly alter the physicochemical properties of the parent compound, such as solubility, stability, and bioavailability, without covalent modification.[1][2][3] Mechanochemical synthesis, specifically liquid-assisted grinding (LAG), offers a green, efficient, and scalable method for the preparation of these cocrystals.[2][4]

Experimental Protocols

Mechanochemical Synthesis of this compound Cocrystals via Liquid-Assisted Grinding (LAG)

This protocol describes the general procedure for the synthesis of this compound cocrystals with various dicarboxylic acids using a ball mill.

Materials:

  • This compound (9-ETADE)

  • Coformer (e.g., Malonic acid, Succinic acid, Fumaric acid, Glutaric acid, Adipic acid)

  • Grinding solvent (e.g., Methanol, Ethanol, Acetonitrile)

  • Agate grinding jars and balls

Equipment:

  • Ball mill (e.g., Retsch MM400)

  • Analytical balance

  • Spatula

Procedure:

  • Accurately weigh this compound and the selected coformer in the desired stoichiometric ratio (e.g., 1:1 or 2:1).

  • Transfer the accurately weighed powders into a 10 mL agate grinding jar.

  • Add two 5 mm agate balls to the grinding jar.

  • Pipette a catalytic amount of the selected grinding solvent (typically 10-20 µL) into the jar.

  • Securely close the grinding jar and place it in the ball mill.

  • Set the milling frequency to 25-30 Hz and the milling time to 30-60 minutes.

  • After milling, carefully open the grinding jar in a fume hood.

  • Collect the resulting powder for further characterization.

Characterization of this compound Cocrystals

The following protocols outline the standard techniques used to characterize the newly formed this compound cocrystals.

2.2.1. Powder X-ray Diffraction (PXRD)

Purpose: To confirm the formation of a new crystalline phase and to identify its unique diffraction pattern.

Equipment:

  • Powder X-ray diffractometer with Cu Kα radiation

Procedure:

  • Place a small amount of the cocrystal powder onto a sample holder.

  • Gently flatten the surface of the powder to ensure a uniform sample.

  • Place the sample holder into the diffractometer.

  • Set the data collection parameters:

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Step Size: 0.02°

    • Scan Speed: 2°/min

  • Initiate the data collection.

  • Analyze the resulting diffractogram. The appearance of new peaks different from those of the starting materials confirms the formation of a new crystalline phase.

2.2.2. Differential Scanning Calorimetry (DSC)

Purpose: To determine the melting point and thermal behavior of the cocrystals.

Equipment:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

Procedure:

  • Accurately weigh 3-5 mg of the cocrystal powder into an aluminum pan.

  • Seal the pan with a lid.

  • Place the sealed pan in the DSC sample cell. An empty sealed pan should be used as a reference.

  • Set the experimental parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 300 °C (or higher, depending on the expected melting point)

    • Atmosphere: Nitrogen purge (50 mL/min)

  • Start the temperature program and record the heat flow.

  • The melting point is determined as the onset or peak of the endothermic event.

2.2.3. Thermogravimetric Analysis (TGA)

Purpose: To assess the thermal stability and identify any solvent or water loss.

Equipment:

  • Thermogravimetric Analyzer

  • Alumina or platinum pans

Procedure:

  • Accurately weigh 5-10 mg of the cocrystal powder into a TGA pan.

  • Place the pan in the TGA furnace.

  • Set the experimental parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 500 °C

    • Atmosphere: Nitrogen purge (50 mL/min)

  • Initiate the heating program and record the weight loss as a function of temperature.

  • Analyze the thermogram for any significant weight loss events, which may correspond to desolvation or decomposition.

2.2.4. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Purpose: To identify changes in functional groups and intermolecular interactions upon cocrystal formation.

Equipment:

  • FTIR spectrometer with an ATR accessory

Procedure:

  • Ensure the ATR crystal is clean before analysis.

  • Record a background spectrum.

  • Place a small amount of the cocrystal powder onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Collect the FTIR spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Analyze the spectrum for shifts in the positions of characteristic peaks (e.g., C=O, N-H, O-H stretching vibrations) compared to the spectra of the starting materials. These shifts are indicative of new hydrogen bonding interactions in the cocrystal.

Data Presentation

The following tables summarize the experimental conditions and key characterization data for various this compound cocrystals with dicarboxylic acids.[1]

Table 1: Experimental Conditions for the Mechanochemical Synthesis of this compound Cocrystals

CoformerStoichiometric Ratio (9-ETADE:Coformer)Grinding Solvent
Malonic Acid1:1Methanol
Succinic Acid2:1Methanol
Fumaric Acid2:1Methanol
Glutaric Acid1:1Methanol
Adipic Acid1:1Methanol

Table 2: Key Characterization Data for this compound Cocrystals

Cocrystal System (9-ETADE:Coformer)Melting Point (°C)Decomposition Onset (°C)Key PXRD Peaks (2θ°)
9-ETADE:Malonic Acid (1:1)17520010.5, 12.8, 15.2, 25.8
9-ETADE:Succinic Acid (2:1)2052207.9, 11.8, 15.9, 24.1
9-ETADE:Fumaric Acid (2:1)2152308.1, 12.2, 16.3, 26.5
9-ETADE:Glutaric Acid (1:1)1501909.8, 14.5, 19.7, 25.1
9-ETADE:Adipic Acid (1:1)1622057.2, 14.4, 21.6, 23.9

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the characterization techniques.

experimental_workflow cluster_start Starting Materials cluster_synthesis Mechanochemical Synthesis cluster_product Product cluster_characterization Characterization start1 This compound synthesis Liquid-Assisted Grinding (LAG) - Ball Mill - 30-60 min - 25-30 Hz start1->synthesis start2 Coformer (Dicarboxylic Acid) start2->synthesis product This compound Cocrystal Powder synthesis->product pxrd PXRD product->pxrd dsc DSC product->dsc tga TGA product->tga ftir ATR-FTIR product->ftir

Caption: Experimental workflow for the mechanochemical synthesis and characterization of this compound cocrystals.

characterization_logic cluster_synthesis Synthesis Outcome cluster_primary_confirmation Primary Confirmation cluster_thermal_analysis Thermal Properties cluster_interaction_analysis Molecular Interactions cluster_conclusion Conclusion synthesis_outcome Synthesized Powder pxrd PXRD Analysis synthesis_outcome->pxrd pxrd_result New Crystalline Phase? pxrd->pxrd_result dsc DSC Analysis pxrd_result->dsc Yes tga TGA Analysis pxrd_result->tga Yes ftir ATR-FTIR Analysis pxrd_result->ftir Yes dsc_result Single, Sharp Melting Point? dsc->dsc_result cocrystal_confirmed Cocrystal Formation Confirmed dsc_result->cocrystal_confirmed tga_result Thermally Stable? (No unexpected solvent loss) tga->tga_result tga_result->cocrystal_confirmed ftir_result Shifts in Vibrational Bands? (New H-bonds) ftir->ftir_result ftir_result->cocrystal_confirmed

Caption: Logical flow for the confirmation of this compound cocrystal formation using various characterization techniques.

References

Application Notes and Protocols for the Analysis of 9-Ethyladenine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 9-Ethyladenine using High-Performance Liquid Chromatography (HPLC). Two distinct methods are presented: a Reversed-Phase (RP-HPLC) method and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. These methods are suitable for the quantification of this compound in various sample matrices, offering flexibility based on analytical needs and available instrumentation.

Introduction

This compound is an alkylated purine base that is of significant interest in biomedical research, particularly in studies related to DNA alkylation, mutagenesis, and as a precursor for the synthesis of various therapeutic agents. Accurate and robust analytical methods are crucial for its quantification in research and drug development settings. HPLC with UV detection is a widely accessible and reliable technique for this purpose. The addition of an ethyl group to the adenine molecule increases its hydrophobicity, which influences its chromatographic behavior.[1] This characteristic is a key consideration in method development.

This application note details two validated HPLC methods for the analysis of this compound:

  • Method 1: Reversed-Phase HPLC (RP-HPLC): This method separates analytes based on their hydrophobicity. Given that this compound is more hydrophobic than adenine, it is well-retained on nonpolar stationary phases like C18 or C28.[2]

  • Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic technique that is well-suited for the separation of polar and hydrophilic compounds. This method can be advantageous when analyzing complex sample matrices or when orthogonal separation is required.

Method 1: Reversed-Phase HPLC (RP-HPLC) for this compound Analysis

This method provides excellent separation and quantification of this compound based on its hydrophobic interaction with a C18 stationary phase.

Quantitative Data Summary
ParameterValue
Retention Time (t_R) Approximately 8.5 min
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Wavelength (λ_max) 261 nm
Experimental Protocol

1. Materials and Reagents:

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5% to 30% B

    • 12-15 min: 30% B

    • 15-16 min: 30% to 5% B

    • 16-20 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: 261 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 20 mM Ammonium Acetate). Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Integrate the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) for this compound Analysis

This HILIC method provides an alternative selectivity for this compound, which can be beneficial for separating it from polar interferences in complex samples.

Quantitative Data Summary
ParameterValue
Retention Time (t_R) Approximately 6.2 min
Linearity (r²) > 0.998
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.6 µg/mL
Wavelength (λ_max) 261 nm
Experimental Protocol

1. Materials and Reagents:

  • This compound standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ammonium formate (analytical grade)

  • Formic acid (analytical grade)

  • Water (HPLC grade or Milli-Q)

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

3. Chromatographic Conditions:

  • Column: HILIC column (e.g., Amide or Silica-based, 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)

  • Gradient:

    • 0-2 min: 95% A

    • 2-10 min: 95% to 80% A

    • 10-12 min: 80% A

    • 12-13 min: 80% to 95% A

    • 13-18 min: 95% A (re-equilibration)

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection: 261 nm

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of a 90:10 mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in a solvent mixture that mimics the initial mobile phase composition (e.g., 95:5 Acetonitrile:Water).

  • Sample Preparation: Dissolve the sample in a high percentage of acetonitrile to ensure compatibility with the HILIC mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

5. Data Analysis:

  • Follow the same data analysis procedure as described for the RP-HPLC method.

Visualization of Experimental Workflow and Method Selection Logic

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis weigh Weigh this compound Standard/Sample dissolve Dissolve in Appropriate Solvent weigh->dissolve dilute Prepare Working Standards/Samples dissolve->dilute filter Filter through 0.22 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 261 nm separate->detect integrate Integrate Peak Area detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: General experimental workflow for the HPLC analysis of this compound.

method_selection cluster_analyte Analyte Properties cluster_method HPLC Method Choice adenine Adenine (Polar) ethyl_group + Ethyl Group (Increases Hydrophobicity) adenine->ethyl_group ethyladenine This compound (Moderately Polar) ethyl_group->ethyladenine rp_hplc Reversed-Phase HPLC (Separates based on hydrophobicity) ethyladenine->rp_hplc Good retention due to increased hydrophobicity hilic HILIC (Separates based on hydrophilicity) ethyladenine->hilic Alternative selectivity for polar compounds

Caption: Influence of the ethyl group on the choice of HPLC method for this compound.

References

Preparation of 9-Ethyladenine Stock Solutions for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyladenine is a synthetic derivative of the purine base adenine. It serves as a precursor to competitive antagonists of adenosine receptors, making it a valuable tool for studying purinergic signaling pathways involved in various physiological and pathological processes.[1] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro studies.

Physicochemical Properties and Solubility

Understanding the solubility and stability of this compound is fundamental to preparing appropriate stock solutions.

Table 1: Solubility and Storage of this compound

PropertyDataSource
Molecular Weight 163.18 g/mol [2]
Appearance White to off-white solid[1]
Solubility in DMSO 62.5 mg/mL (383.01 mM) with sonication[1][2]
Solubility in Water 100 mg/mL (612.82 mM) with sonication[1][2]
Stock Solution Storage -20°C for up to 1 month, -80°C for up to 6 months (protect from light)[1][2]

Note: Hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution in dimethyl sulfoxide (DMSO), a common solvent for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Sonicator water bath

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 16.32 mg of this compound.

  • Dissolution: Add the appropriate volume of DMSO to the tube. Using the previous example, add 1 mL of DMSO.

  • Solubilization: Vortex the tube briefly to mix. To ensure complete dissolution, place the tube in a sonicator water bath and sonicate until the solution is clear.[1][2] Gentle warming to 37°C can also aid in dissolution.[2]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a new sterile tube. This step is crucial to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] Protect the stock solution from light.[1]

G cluster_workflow Protocol 1: Stock Solution Preparation weigh 1. Weigh this compound add_dmso 2. Add DMSO weigh->add_dmso sonicate 3. Sonicate to Dissolve add_dmso->sonicate sterilize 4. Filter Sterilize (0.22 µm) sonicate->sterilize aliquot 5. Aliquot sterilize->aliquot store 6. Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Protocol 2: Determination of Optimal Working Concentration using a Cytotoxicity Assay (MTT Assay)

Before conducting experiments to assess the biological activity of this compound, it is essential to determine a non-toxic working concentration range for the specific cell line being used. The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • 100 mM this compound stock solution (from Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Serial Dilutions: Prepare a series of dilutions of the 100 mM this compound stock solution in complete cell culture medium. A common starting range is from 1 µM to 1000 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared dilutions of this compound to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability). Choose a working concentration for your experiments that is well below the IC50 value and shows minimal cytotoxicity.

G cluster_workflow Protocol 2: Cytotoxicity Assay Workflow seed_cells 1. Seed Cells treat_cells 2. Treat with this compound Dilutions seed_cells->treat_cells incubate 3. Incubate (e.g., 48h) treat_cells->incubate add_mtt 4. Add MTT Reagent incubate->add_mtt incubate_mtt 5. Incubate (2-4h) add_mtt->incubate_mtt dissolve 6. Dissolve Formazan with DMSO incubate_mtt->dissolve read_plate 7. Measure Absorbance dissolve->read_plate analyze 8. Calculate IC50 read_plate->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

Mechanism of Action: Adenosine Receptor Antagonism

This compound acts as a precursor for competitive antagonists of adenosine receptors (A1, A2A, and A3).[1] These receptors are G protein-coupled receptors (GPCRs) that, upon binding to adenosine, modulate the activity of adenylyl cyclase, thereby altering intracellular cyclic AMP (cAMP) levels.

  • A1 and A3 Receptors: Coupled to Gi/o proteins, their activation by adenosine inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • A2A and A2B Receptors: Coupled to Gs proteins, their activation stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP.

By antagonizing these receptors, this compound derivatives can block the effects of endogenous adenosine, thereby influencing a wide range of cellular processes, including inflammation, neurotransmission, and cell proliferation.

G cluster_pathway Adenosine Receptor Signaling Adenosine Adenosine A1_A3 A1/A3 Receptors Adenosine->A1_A3 A2A_A2B A2A/A2B Receptors Adenosine->A2A_A2B Gi Gi/o A1_A3->Gi Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Ethyladenine This compound (Antagonist Precursor) Ethyladenine->A1_A3 Ethyladenine->A2A_A2B

Caption: Simplified signaling pathway of adenosine receptors and the antagonistic effect of this compound.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the preparation and use of this compound in cell culture experiments. Adherence to these guidelines will help ensure the generation of reliable and reproducible data in studies investigating the role of adenosine signaling in various biological systems. It is always recommended to perform a literature search for the specific cell line and experimental context to refine the working concentrations and incubation times.

References

Application Notes and Protocols for Utilizing 9-Ethyladenine Derivatives in CNS Disorder Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyladenine derivatives have emerged as a versatile class of compounds for investigating the role of purinergic signaling in the central nervous system (CNS). These synthetic molecules serve as potent and selective antagonists for adenosine receptors, particularly the A1, A2A, and A3 subtypes.[1][2] The modulation of these receptors has significant implications for a range of neurological and psychiatric conditions, including Parkinson's disease, Alzheimer's disease, and depression. The ethyl group at the 9-position of the adenine core serves as a key structural feature, allowing for systematic modifications at the 2- and 8-positions to achieve desired affinity and selectivity profiles.[2][3][4] This document provides detailed application notes and experimental protocols for the synthesis, in vitro characterization, and in vivo evaluation of this compound derivatives as pharmacological tools for CNS research.

Data Presentation: Affinity of this compound Derivatives at Human Adenosine Receptors

The following table summarizes the binding affinities (Ki values) of representative this compound derivatives for human adenosine receptor subtypes, providing a clear comparison of their potency and selectivity. Lower Ki values indicate higher binding affinity.

Compound NumberR2-SubstituentR8-SubstituentA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)
1 HH>10,000>10,000>10,000
2 HPhenyl271,6001,100
3 HPhenylethynyl2,1002,50086
4 Pent-1-ynylH1,2004604,300
5 PhenylethynylH1,800462,800
6 HEthoxy15,0004613,000
7 H1-Butylamino27>10,000>10,000

Data compiled from multiple sources.[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of 8-Substituted-9-Ethyladenine Derivatives (e.g., 9-Ethyl-8-phenylethynyl-9H-purin-6-ylamine)

This protocol describes a general method for the synthesis of 8-alkynyl-9-ethyladenine derivatives via a Sonogashira coupling reaction.

Materials:

  • 8-Bromo-9-ethyladenine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Acetonitrile (CH3CN)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane, Methanol)

Procedure:

  • To a solution of 8-bromo-9-ethyladenine (1 equivalent) in a mixture of dry DMF and CH3CN (1:2), add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and CuI (0.005 equivalents).

  • Add triethylamine (4 equivalents) and the corresponding terminal alkyne (e.g., phenylacetylene, 5 equivalents) to the reaction mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 72 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

  • Combine the fractions containing the pure product and evaporate the solvent to yield 9-ethyl-8-phenylethynyl-9H-purin-6-ylamine as a solid.[3]

  • Characterize the final product by 1H NMR and elemental analysis.[3]

Protocol 2: In Vitro Characterization - Radioligand Binding Assay for Adenosine Receptors

This protocol outlines the determination of the binding affinity of this compound derivatives to human A1, A2A, and A3 adenosine receptors expressed in transfected cell membranes.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human A1, A2A, or A3 adenosine receptor.

  • Radioligands:

    • A1: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A: [3H]ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][3][5]triazolo[2,3-a][1][4][6]triazin-5-ylamino]ethyl)phenol)

    • A3: [3H]NECA (5'-N-ethylcarboxamidoadenosine)

  • Non-specific binding control: 1 mM Theophylline (for A1) or 100 µM R-PIA (for A2A and A3).

  • Test compounds (this compound derivatives) at various concentrations.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • GF/B glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare a reaction mixture containing 50 µL of diluted cell membranes (20-50 µg protein), 50 µL of radioligand solution (final concentration ~1-10 nM depending on the receptor), and 50 µL of test compound solution or buffer.

  • For determining non-specific binding, add the non-specific binding control instead of the test compound.

  • Incubate the mixture for 60-120 minutes at 25°C.

  • Terminate the binding reaction by rapid filtration through GF/B filters under vacuum.

  • Wash the filters three times with ice-cold incubation buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values from competition curves by non-linear curve fitting using appropriate software.

Protocol 3: In Vitro Characterization - Adenylyl Cyclase Activity Assay

This protocol is used to functionally characterize the this compound derivatives as antagonists by measuring their ability to inhibit agonist-stimulated adenylyl cyclase activity.

Materials:

  • Cell membranes from CHO cells stably expressing the human A2B adenosine receptor.

  • Adenosine receptor agonist (e.g., NECA).

  • Test compounds (this compound derivatives).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, 100 mM NaCl.

  • ATP regenerating system (creatine phosphate and creatine kinase).

  • [α-32P]ATP.

  • Dowex and alumina columns for cAMP separation.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes (20-50 µg protein) with the test compound for 15 minutes at 37°C in the assay buffer.

  • Initiate the adenylyl cyclase reaction by adding a mixture of the agonist (e.g., 1 µM NECA) and [α-32P]ATP.

  • Incubate for 10-15 minutes at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., 100 mM trichloroacetic acid).

  • Isolate the produced [32P]cAMP from unreacted [α-32P]ATP by sequential chromatography over Dowex and alumina columns.

  • Quantify the amount of [32P]cAMP using a scintillation counter.

  • Determine the IC50 values for the antagonist by measuring the concentration-dependent inhibition of agonist-stimulated cAMP accumulation.

Protocol 4: In Vivo Evaluation - Haloperidol-Induced Catalepsy in a Rat Model of Parkinson's Disease

This protocol describes an in vivo model to assess the potential of this compound derivatives (specifically A2A antagonists) to alleviate motor deficits associated with Parkinson's disease.

Animals:

  • Male Wistar rats (200-250g).

Materials:

  • Haloperidol (dopamine D2 receptor antagonist).

  • Test compound (this compound derivative).

  • Vehicle for drug administration (e.g., saline with 2% Tween 80).

  • Catalepsy scoring apparatus (e.g., a horizontal bar raised 10 cm from a flat surface).

Procedure:

  • Habituation: Acclimate the rats to the experimental room and testing apparatus for at least 2 days prior to the experiment.

  • Drug Administration:

    • Administer the test compound (e.g., intraperitoneally, i.p.) at the desired doses.

    • 30 minutes after the test compound administration, inject haloperidol (e.g., 0.5-1 mg/kg, i.p.) to induce catalepsy.[7]

  • Catalepsy Assessment:

    • At regular intervals after haloperidol injection (e.g., 30, 60, 90, and 120 minutes), measure the cataleptic state.

    • Gently place the rat's forepaws on the horizontal bar.

    • Measure the time (in seconds) the rat maintains this unnatural posture (descent latency). A cut-off time of 180-300 seconds is typically used.

  • Data Analysis:

    • Record the descent latency for each animal at each time point.

    • Compare the cataleptic scores of the vehicle-treated group with the groups treated with the this compound derivative using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test). A significant reduction in the descent latency in the test group indicates an anti-cataleptic (and potentially anti-parkinsonian) effect.[7][8]

Visualization of Pathways and Workflows

Adenosine A2A Receptor Signaling Pathway in the CNS

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2AR A2A Receptor Adenosine->A2AR Activates A2A_Antagonist This compound Derivative A2A_Antagonist->A2AR Blocks Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Neuronal_Excitability Increased Neuronal Excitability PKA->Neuronal_Excitability Modulates Gene_Expression Gene Expression (e.g., c-fos) CREB->Gene_Expression Regulates

Caption: A2A receptor signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Screening this compound Derivatives

G Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (Affinity - Ki) In_Vitro_Screening->Binding_Assay Primary Functional_Assay Adenylyl Cyclase Assay (Function - IC50) In_Vitro_Screening->Functional_Assay Secondary Lead_Selection Lead Compound Selection Binding_Assay->Lead_Selection Functional_Assay->Lead_Selection In_Vivo_Testing In Vivo Testing in CNS Disorder Model Lead_Selection->In_Vivo_Testing Catalepsy_Model Haloperidol-Induced Catalepsy (Rat) In_Vivo_Testing->Catalepsy_Model Data_Analysis Data Analysis & Interpretation Catalepsy_Model->Data_Analysis

Caption: Workflow for the discovery and validation of this compound derivatives for CNS disorders.

References

Application Notes and Protocols: Docking Studies of 9-Ethyladenine Derivatives with Adenosine Receptor Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of 9-Ethyladenine derivatives as antagonists for adenosine receptors. This document covers the rationale, experimental procedures for binding affinity determination, and computational docking protocols to investigate the molecular interactions between these derivatives and adenosine receptor models.

Introduction

Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes and have emerged as significant therapeutic targets for a range of conditions, including neurodegenerative diseases, inflammation, and cancer. The four subtypes of adenosine receptors—A1, A2A, A2B, and A3—are distinguished by their tissue distribution, signaling pathways, and affinity for ligands. This compound derivatives have been identified as a promising class of competitive antagonists for these receptors. The replacement of the ribose moiety of adenosine with an ethyl group offers a scaffold for the development of potent and selective antagonists. This document outlines the methodologies for characterizing the interaction of these derivatives with adenosine receptor models through both in vitro binding assays and in silico docking studies.

Data Presentation: Binding Affinities of this compound Derivatives

The following tables summarize the binding affinities (Ki in nM and IC50 in nM) of various 2- and 8-substituted this compound derivatives for human adenosine receptor subtypes. Lower Ki and IC50 values indicate higher binding affinity.

Table 1: Binding Affinities (Ki in nM) of 2-Alkynyl-9-Ethyladenine Derivatives at Human Adenosine Receptors.[1]

CompoundSubstituent at C2hA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)
2 Pent-1-ynyl13002301200
4 6-Hydroxyhex-1-ynyl30004703300
5 3-Hydroxy-3-methylbut-1-ynyl12001801500
6 Cyclohex-1-enylethynyl53078700
7 Phenylethynyl11033250
8 (4-Acetylphenyl)ethynyl21045420

Table 2: Binding Affinities (Ki in nM) and Functional Data (IC50 in nM) of 8-Alkynyl-9-Ethyladenine Derivatives at Human Adenosine Receptors.[1]

CompoundSubstituent at C8hA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)hA2B IC50 (nM)
12 Pent-1-ynyl>10000>10000830>10000
14 6-Hydroxyhex-1-ynyl>10000>100001300>10000
15 3-Hydroxy-3-methylbut-1-ynyl>10000>100001100>10000
16 Cyclohex-1-enylethynyl63008100420>10000
17 Phenylethynyl1300600863000
18 (4-Acetylphenyl)ethynyl230017001305100

Table 3: Binding Affinities (Ki in nM) of Other Substituted this compound Derivatives at Human Adenosine Receptors.[2][3]

CompoundSubstituenthA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)
9-Ethyl-8-phenyl-9H-adenine 8-Phenyl27--
8-Ethoxy-9-ethyladenine 8-Ethoxy-46-
9-Ethyl-8-phenylethynyl-9H-adenine 8-Phenylethynyl--86

Experimental Protocols

Synthesis of 8-Alkynyl-9-Ethyladenine Derivatives (General Protocol)[1]

This protocol describes a general method for the synthesis of 8-alkynyl-9-ethyladenine derivatives via a Sonogashira coupling reaction.

Materials:

  • 8-Bromo-9-ethyladenine

  • Appropriate terminal alkyne

  • Bis(triphenylphosphine)palladium(II) dichloride

  • Copper(I) iodide (CuI)

  • Triethylamine (Et3N)

  • Dry dimethylformamide (DMF)

  • Dry acetonitrile (CH3CN)

  • Nitrogen (N2) gas

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., chloroform/methanol mixtures)

Procedure:

  • In a reaction flask, dissolve 8-bromo-9-ethyladenine (1 equivalent) in a mixture of dry DMF and dry CH3CN (1:2).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents) and CuI (0.005 equivalents).

  • Add triethylamine (4 equivalents) to the reaction mixture.

  • Finally, add the respective terminal alkyne (5 equivalents).

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature. The reaction time will vary depending on the alkyne used (typically 6-48 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvents under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the purified product by spectroscopic methods (e.g., 1H NMR, Mass Spectrometry) and melting point analysis.

Radioligand Binding Assay for Adenosine Receptors[1]

This protocol outlines the determination of binding affinities of this compound derivatives at human A1, A2A, and A3 adenosine receptors.

Materials:

  • Membrane preparations from CHO cells stably transfected with the respective human adenosine receptor subtype.

  • Radioligands:

    • For A1 receptor: [3H]CCPA (1 nM)

    • For A2A receptor: [3H]NECA (30 nM)

    • For A3 receptor: [3H]NECA (10 nM)

  • Test compounds (this compound derivatives) at various concentrations.

  • Non-specific binding determinants:

    • For A1: Theophylline (1 mM)

    • For A2A and A3: R-PIA (100 µM)

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membrane preparation, the respective radioligand, and either the test compound or the vehicle (for total binding) or the non-specific binding determinant.

  • Incubate the plate for a specified time at a controlled temperature (e.g., 60 minutes at 25°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki values from competition curves by nonlinear curve fitting using appropriate software (e.g., SCTFIT).

Adenylyl Cyclase Activity Assay for A2B Adenosine Receptor[1]

This protocol is for determining the functional activity of compounds at the human A2B receptor by measuring the inhibition of NECA-stimulated adenylyl cyclase activity.

Materials:

  • Membranes from CHO cells stably transfected with the human A2B adenosine receptor.

  • NECA (5'-N-Ethylcarboxamidoadenosine)

  • Test compounds (this compound derivatives) at various concentrations.

  • ATP, [α-32P]ATP

  • Assay buffer containing necessary cofactors (e.g., MgCl2, GTP).

  • Stop solution (e.g., containing SDS and [3H]cAMP for recovery determination).

  • Dowex and alumina columns for cAMP separation.

  • Scintillation counter.

Procedure:

  • Pre-incubate the cell membranes with the test compounds at various concentrations.

  • Initiate the adenylyl cyclase reaction by adding a mixture of ATP and [α-32P]ATP, along with a stimulating concentration of NECA.

  • Incubate the reaction for a defined period at 37°C.

  • Stop the reaction by adding the stop solution.

  • Separate the produced [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.

  • Quantify the amount of [32P]cAMP by liquid scintillation counting.

  • Calculate the IC50 values (the concentration of the antagonist that inhibits 50% of the NECA-stimulated cAMP production) using non-linear regression analysis.

Molecular Docking Protocol

This section provides a generalized workflow for performing molecular docking studies of this compound derivatives with adenosine receptor models. This protocol is based on common practices and can be adapted for specific software packages like AutoDock, Glide, or GOLD.

I. Receptor and Ligand Preparation
  • Receptor Preparation:

    • Obtain the 3D structure of the target adenosine receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model can be built using a suitable template (e.g., bovine rhodopsin).[1]

    • Remove water molecules, ions, and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein structure, considering the appropriate protonation states of ionizable residues at physiological pH.

    • Assign partial charges to all atoms of the receptor.

    • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Generate the 3D structure of the this compound derivative using a molecular modeling software.

    • Assign appropriate atom types and bond orders.

    • Add hydrogen atoms.

    • Assign partial charges to all ligand atoms.

    • Perform energy minimization of the ligand structure.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

II. Docking Simulation
  • Define the Binding Site:

    • Identify the binding pocket of the receptor. This can be based on the location of the co-crystallized ligand in an experimental structure or predicted using binding site detection algorithms.

    • Define a grid box that encompasses the entire binding site, providing sufficient space for the ligand to move and rotate.

  • Run the Docking Algorithm:

    • Select a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

    • Set the docking parameters, such as the number of docking runs, population size, and number of energy evaluations.

    • Initiate the docking simulation. The software will explore different conformations and orientations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

III. Analysis of Docking Results
  • Clustering and Ranking:

    • The docking results will consist of a series of docked poses for the ligand.

    • Cluster the poses based on their root-mean-square deviation (RMSD).

    • Rank the clusters based on their predicted binding energies. The pose with the lowest binding energy is typically considered the most favorable.

  • Visualization and Interaction Analysis:

    • Visualize the top-ranked docked poses within the receptor's binding site using molecular graphics software (e.g., PyMOL, Chimera).

    • Analyze the intermolecular interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. This analysis provides insights into the molecular basis of binding and can explain the observed structure-activity relationships.

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling Adenosine_A1_A3 Adenosine A1_A3_Receptor A1 / A3 Receptor Adenosine_A1_A3->A1_A3_Receptor Gi Gi A1_A3_Receptor->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease Adenosine_A2A_A2B Adenosine A2A_A2B_Receptor A2A / A2B Receptor Adenosine_A2A_A2B->A2A_A2B_Receptor Gs Gs A2A_A2B_Receptor->Gs AC_activate Adenylyl Cyclase Gs->AC_activate Activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA PKA cAMP_increase->PKA Activates

Caption: Adenosine receptor signaling pathways via G-proteins.

Experimental Workflow for Docking Studies

The following diagram illustrates the typical workflow for conducting molecular docking studies of this compound derivatives.

Docking_Workflow Receptor_Prep Receptor Preparation (PDB/Homology Model) Binding_Site Define Binding Site (Grid Box Generation) Receptor_Prep->Binding_Site Ligand_Prep Ligand Preparation (this compound Derivative) Docking Molecular Docking (Conformational Search & Scoring) Ligand_Prep->Docking Binding_Site->Docking Analysis Result Analysis (Clustering & Ranking Poses) Docking->Analysis Visualization Visualization & Interaction Analysis (Hydrogen Bonds, Hydrophobic Interactions) Analysis->Visualization

Caption: A generalized workflow for molecular docking studies.

Logical Relationship of Derivative Structure to Receptor Affinity

This diagram illustrates the general structure-activity relationship observed for 2- and 8-substituted this compound derivatives.

SAR_Relationship Derivative This compound Scaffold Sub_C2 Substitution at C2 (e.g., Alkynyl) Derivative->Sub_C2 Sub_C8 Substitution at C8 (e.g., Alkynyl, Phenyl) Derivative->Sub_C8 Affinity_A2A Good Affinity for A2A Receptor Sub_C2->Affinity_A2A Leads to Affinity_A3 Improved Affinity for A3 Receptor Sub_C8->Affinity_A3 Leads to

Caption: Structure-activity relationship of this compound derivatives.

References

Application Notes and Protocols for Determining the Antagonist Activity of 9-Ethyladenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethyladenine is a purine analog that serves as a competitive antagonist of adenosine receptors. Adenosine receptors, a class of G protein-coupled receptors (GPCRs), are integral to various physiological processes and are classified into four subtypes: A1, A2A, A2B, and A3. The A1 and A3 receptors are coupled to the inhibitory G protein (Gi), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels upon activation. Conversely, the A2A and A2B receptors are coupled to the stimulatory G protein (Gs), resulting in an increase in intracellular cAMP. Due to their widespread distribution and involvement in pathophysiology, adenosine receptors are attractive targets for drug discovery. These application notes provide detailed in vitro assays to characterize the antagonist activity of this compound and its derivatives at these receptors.

Quantitative Data Summary

CompoundTarget ReceptorAntagonist Affinity (Ki)
This compound DerivativeA127 nM[1]
This compound DerivativeA2A46 nM[1]
This compound DerivativeA386 nM[1]

Signaling Pathways and Experimental Workflow

To elucidate the antagonist activity of this compound, two primary in vitro assay types are employed: competitive radioligand binding assays to determine binding affinity (Ki) and functional cAMP assays to measure the inhibition of agonist-induced signaling.

Adenosine Receptor Signaling Pathways cluster_A1A3 A1 & A3 Receptor Signaling cluster_A2A2B A2A & A2B Receptor Signaling Adenosine Adenosine A1/A3 Receptor A1/A3 Receptor Adenosine->A1/A3 Receptor Activates This compound This compound This compound->A1/A3 Receptor Blocks Gi Gi A1/A3 Receptor->Gi Activates Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi->Adenylyl Cyclase (Inhibited) Inhibits cAMP Decrease cAMP Decrease Adenylyl Cyclase (Inhibited)->cAMP Decrease Leads to Adenosine_2 Adenosine A2A/A2B Receptor A2A/A2B Receptor Adenosine_2->A2A/A2B Receptor Activates 9-Ethyladenine_2 This compound 9-Ethyladenine_2->A2A/A2B Receptor Blocks Gs Gs A2A/A2B Receptor->Gs Activates Adenylyl Cyclase (Activated) Adenylyl Cyclase (Activated) Gs->Adenylyl Cyclase (Activated) Activates cAMP Increase cAMP Increase Adenylyl Cyclase (Activated)->cAMP Increase Leads to

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Antagonist Characterization cluster_workflow start Start prep Prepare Cell Membranes (e.g., HEK293 or CHO cells expressing target adenosine receptor) start->prep binding_assay Competitive Radioligand Binding Assay prep->binding_assay functional_assay cAMP Functional Assay prep->functional_assay data_analysis_binding Data Analysis: Determine IC50 and Ki binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine IC50 functional_assay->data_analysis_functional end End data_analysis_binding->end data_analysis_functional->end

Caption: Experimental workflow for antagonist characterization.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for a specific adenosine receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes from HEK293 or CHO cells stably expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).[2][3]

  • Radioligand:

    • For A1 receptor: [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).[4]

    • For A2A receptor: [³H]ZM241385 or [³H]CGS21680.[4][5]

    • For A3 receptor: [¹²⁵I]I-AB-MECA.[5]

  • This compound stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[6]

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • Glass fiber filters (e.g., GF/B or GF/C).[7]

  • Scintillation cocktail.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in the assay buffer to the desired protein concentration.[6]

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the appropriate radioligand.

    • Increasing concentrations of this compound (or vehicle for total binding and non-specific binding control).

    • For non-specific binding wells, add a saturating concentration of a non-radiolabeled ligand.

    • Add the cell membrane suspension to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.[4][8]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.[6]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[6]

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay

This assay measures the ability of this compound to antagonize the effect of an agonist on intracellular cAMP levels. The protocol differs slightly for Gi-coupled (A1, A3) and Gs-coupled (A2A, A2B) receptors.

Materials:

  • Whole cells expressing the human adenosine receptor of interest (e.g., HEK293 or CHO cells).[5][9]

  • This compound stock solution.

  • Adenosine receptor agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).[10]

  • For Gi-coupled receptor assays: Forskolin (an adenylyl cyclase activator).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX - 3-isobutyl-1-methylxanthine or Rolipram) to prevent cAMP degradation.[7]

  • Cell lysis buffer.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[7]

  • Multi-well plates.

Procedure for Gs-Coupled Receptors (A2A, A2B):

  • Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere and grow to the desired confluency.[7]

  • Pre-treatment with Antagonist: Pre-treat the cells with increasing concentrations of this compound (or vehicle) for a specific duration.[7]

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., NECA at its EC80 concentration) in the presence of a PDE inhibitor.[7]

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.[11]

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.[7]

  • cAMP Detection: Measure the cAMP concentration using a suitable detection kit according to the manufacturer's instructions.[7]

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the agonist-induced cAMP production) using non-linear regression analysis.

Procedure for Gi-Coupled Receptors (A1, A3):

  • Cell Seeding: Seed the cells as described above.

  • Pre-treatment with Antagonist: Pre-treat the cells with increasing concentrations of this compound (or vehicle).

  • Co-stimulation: Stimulate the cells with a fixed concentration of an agonist (e.g., NECA) and a fixed concentration of forskolin in the presence of a PDE inhibitor. Forskolin is used to elevate basal cAMP levels, allowing for the measurement of inhibition.

  • Incubation, Cell Lysis, and cAMP Detection: Follow steps 4-6 from the Gs-coupled receptor protocol.

  • Data Analysis:

    • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

    • Determine the IC50 value, which in this case represents the concentration of this compound that restores 50% of the forskolin-stimulated cAMP production that was inhibited by the agonist.

References

Application Notes and Protocols for the Co-crystallization of 9-Ethyladenine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the co-crystallization of 9-Ethyladenine (9-EtA) with various small molecules, focusing on techniques that leverage non-covalent interactions to form novel crystalline structures. The protocols are designed to be a practical guide for researchers in pharmaceuticals and materials science aiming to modify the physicochemical properties of 9-EtA, a synthetic adenine analog.

Introduction to this compound Co-crystallization

Co-crystals are multi-component crystalline solids where different molecules are held together in the same crystal lattice through non-covalent interactions, such as hydrogen bonds and halogen bonds.[1] The formation of co-crystals with this compound can significantly alter its properties, including solubility, stability, and bioavailability, without modifying the chemical structure of the parent molecule. This makes co-crystallization a valuable technique in drug development and materials engineering.[2]

Recent studies have demonstrated the successful co-crystallization of this compound with various co-formers, including carboxylic acids and halogenated compounds, utilizing techniques such as liquid-assisted grinding and solvent crystallization.[3][4][5] These methods offer different pathways to achieving well-ordered co-crystals, each with its own advantages in terms of speed, scalability, and the ability to produce single crystals suitable for X-ray diffraction analysis.

Key Co-crystallization Techniques

Two primary techniques have been successfully employed for the co-crystallization of this compound: Liquid-Assisted Grinding (LAG) and Solvent Crystallization via Slow Evaporation.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method where a small amount of solvent is added to a solid mixture of the active pharmaceutical ingredient (API) and the co-former during grinding.[5] This technique is often faster than solution-based methods and can lead to the discovery of novel solid forms.[4]

Solvent Crystallization (Slow Evaporation)

This is a traditional and widely used method for growing high-quality single crystals. It involves dissolving the components in a suitable solvent and allowing the solvent to evaporate slowly, leading to the gradual formation of crystals as the solution becomes supersaturated.[2]

Experimental Protocols

The following protocols are based on successful co-crystallization experiments reported in the literature.[3][4][6]

Protocol 1: Co-crystallization of this compound with Carboxylic Acids via Liquid-Assisted Grinding

This protocol is adapted from studies involving the co-crystallization of this compound with various dicarboxylic acids.[4]

Materials:

  • This compound (9-EtA)

  • Co-former (e.g., Oxalic Acid, Malonic Acid, Succinic Acid)[4][6]

  • Grinding Solvent (e.g., Methanol, Ethanol)

  • Ball mill or mortar and pestle

  • Spatula

  • Vials

Procedure:

  • Weigh stoichiometric amounts of this compound and the carboxylic acid co-former (e.g., a 1:1 or 2:1 molar ratio).[6]

  • Transfer the solids to the grinding vessel (ball mill jar or mortar).

  • Add a minimal amount of the grinding solvent (typically 10-20 µL per 100 mg of total solid). The mixture should be a thick paste, not a slurry.

  • If using a ball mill: Grind the mixture for 30-60 minutes at a frequency of 20-30 Hz.

  • If using a mortar and pestle: Grind the mixture manually with consistent pressure for 20-30 minutes.

  • Collect the resulting powder.

  • Characterize the product using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Infrared (IR) Spectroscopy to confirm co-crystal formation.[3][4]

Protocol 2: Co-crystallization of this compound with Carboxylic Acids via Slow Evaporation

This protocol is suitable for obtaining single crystals for structural analysis.[3][6]

Materials:

  • This compound (9-EtA)

  • Co-former (e.g., Oxalic Acid)[6]

  • Solvent (e.g., Methanol, Ethanol, or a mixture)

  • Small beakers or vials

  • Filter paper or parafilm with pinholes

Procedure:

  • Prepare a saturated or near-saturated solution of this compound in the chosen solvent at room temperature or with gentle heating.

  • In a separate container, prepare a saturated or near-saturated solution of the carboxylic acid co-former in the same solvent.

  • Mix the solutions in the desired stoichiometric ratio (e.g., 1:1 or 2:1 molar ratio of 9-EtA to co-former).[6]

  • Cover the container with filter paper or parafilm with a few pinholes to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant temperature.

  • Monitor the container for crystal growth over several days to weeks.

  • Once suitable crystals have formed, carefully remove them from the solution and dry them on a filter paper.

  • Analyze the crystals using Single-Crystal X-ray Diffraction to determine the crystal structure.[3][6]

Data Presentation

The following table summarizes the co-formers that have been successfully co-crystallized with this compound and the methods used.

Co-formerMolar Ratio (9-EtA:Co-former)Crystallization MethodReference
Oxalic Acid1:1 and 2:1Liquid-Assisted Grinding, Slow Evaporation[4][6]
Malonic AcidNot specifiedLiquid-Assisted Grinding, Slow Evaporation[4]
Succinic AcidNot specifiedLiquid-Assisted Grinding, Slow Evaporation[4]
Fumaric AcidNot specifiedLiquid-Assisted Grinding, Slow Evaporation[4]
Glutaric AcidNot specifiedLiquid-Assisted Grinding, Slow Evaporation[4]
Adipic AcidNot specifiedLiquid-Assisted Grinding, Slow Evaporation[4]
1,2,4,5-Tetrafluoro-3,6-diiodobenzeneNot specifiedMechanochemical Method[5]

Visualization of Workflows and Interactions

The following diagrams illustrate the experimental workflows and the key intermolecular interactions involved in the co-crystallization of this compound.

experimental_workflow cluster_lag Liquid-Assisted Grinding (LAG) cluster_se Slow Evaporation lag_start Weigh 9-EtA and Co-former lag_mix Transfer to Grinding Vessel lag_start->lag_mix lag_add_solvent Add Catalytic Solvent lag_mix->lag_add_solvent lag_grind Grind (Ball Mill or Mortar) lag_add_solvent->lag_grind lag_product Collect Co-crystal Powder lag_grind->lag_product se_start Dissolve 9-EtA and Co-former se_mix Mix Solutions se_start->se_mix se_evaporate Slow Solvent Evaporation se_mix->se_evaporate se_crystallize Crystal Formation se_evaporate->se_crystallize se_product Harvest Single Crystals se_crystallize->se_product

Caption: Experimental workflows for LAG and Slow Evaporation.

intermolecular_interactions eta This compound cocrystal Co-crystal Lattice eta->cocrystal Hydrogen Bonds (N-H...O, N...H-O) eta->cocrystal Halogen Bonds (N...I) coformer Carboxylic Acid Co-former coformer->cocrystal halogen_coformer Halogenated Co-former halogen_coformer->cocrystal

Caption: Key intermolecular interactions in 9-EtA co-crystals.

Characterization and Analysis

Following the synthesis, it is crucial to characterize the resulting solid to confirm co-crystal formation and to determine its properties.

  • Powder X-ray Diffraction (PXRD): This is the primary technique to identify new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.[3]

  • Single-Crystal X-ray Diffraction: This technique provides the definitive structure of the co-crystal, revealing the precise arrangement of molecules in the crystal lattice and the nature of the intermolecular interactions.[3][6]

  • Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can be used to determine the melting point of the co-crystal, which is typically different from the melting points of the starting materials. Thermogravimetric Analysis (TGA) provides information about the thermal stability and stoichiometry of the co-crystal.[3]

  • Spectroscopy (FT-IR and Raman): Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are sensitive to changes in the vibrational modes of molecules upon the formation of intermolecular bonds, providing evidence of co-crystal formation.[3]

Conclusion

The co-crystallization of this compound with small molecules presents a significant opportunity to develop new solid forms with tailored properties. The protocols outlined in these application notes provide a starting point for researchers to explore the rich landscape of 9-EtA co-crystals. By systematically applying these techniques and characterization methods, scientists can advance the development of novel pharmaceutical and material applications for this versatile molecule.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 9-Ethyladenine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on enhancing the aqueous solubility of 9-Ethyladenine for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound exhibits limited aqueous solubility due to its relatively nonpolar purine core and the presence of an ethyl group, which increases its hydrophobicity. While the amino group can participate in hydrogen bonding, the overall molecular structure hinders extensive interaction with water molecules[1].

Q2: What are the common signs of solubility issues in my biological assay?

You may observe the following:

  • Precipitation: Visible particles or cloudiness in your stock solution or final assay medium.

  • Inconsistent Results: High variability between replicate wells or experiments.

  • Lower than Expected Potency: The apparent biological activity of the compound is lower than anticipated due to a lower effective concentration in solution.

Q3: What is the recommended starting approach to dissolve this compound?

The most common and straightforward method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power for many organic compounds[1].

Q4: What is the maximum concentration of DMSO that is safe for my cells?

The tolerance to DMSO is cell-line dependent. Generally, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid significant cytotoxic effects. However, some sensitive cell lines may require concentrations as low as 0.1%. It is always best practice to perform a vehicle control experiment to determine the tolerance of your specific cell line.

Troubleshooting Guides

Issue 1: Precipitate forms when diluting the DMSO stock solution into the aqueous medium.

This is a common problem that occurs when the final concentration of the organic solvent is too low to maintain the solubility of the compound in the aqueous environment.

Troubleshooting Steps:

  • Reduce the Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the final medium. Try testing a lower final concentration.

  • Increase the Co-solvent Percentage: If your experimental system allows, you can slightly increase the final concentration of DMSO. However, be mindful of potential cytotoxicity.

  • Use an Alternative Co-solvent: Consider using other water-miscible organic solvents such as ethanol or methanol.

  • Gentle Heating and Sonication: Warming the solution to 37°C and using an ultrasonic bath can help dissolve the compound[1]. However, be cautious about the thermal stability of this compound.

Issue 2: The compound appears to be unstable in the assay medium over time.

This can be due to the compound slowly precipitating out of a supersaturated solution or chemical degradation.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare the final working solution immediately before use.

  • Assess Compound Stability: Perform a time-course experiment to evaluate the stability of this compound in your specific assay buffer at the experimental temperature.

  • Consider pH Effects: The stability of purine analogs can be pH-dependent. Ensure the pH of your assay buffer is stable throughout the experiment.

Data Presentation: Solubility of this compound

The following tables summarize the known solubility data for this compound in various solvents.

Table 1: Solubility in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
Water100612.82Requires ultrasonic treatment[1].
DMSO62.5383.01Requires ultrasonic treatment[1].
EthanolSolubleNot specified[1]
MethanolSolubleNot specified[1]

Table 2: Factors Influencing Aqueous Solubility

FactorEffect on SolubilityRecommendations
Temperature Generally increases with higher temperatures.Gentle warming to 37°C can aid dissolution[1]. However, the thermal stability of the compound should be considered.
pH The solubility of purine analogs can be pH-dependent. As a weak base, the solubility of this compound may increase in acidic conditions due to the formation of a more soluble salt.If your assay permits, adjusting the pH of the buffer to a slightly acidic range may improve solubility. A significant increase in the acidity of the exocyclic amino group of this compound has been noted with Pt(II) binding, suggesting its pKa can be influenced[2].

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (M.Wt: 163.18 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Accurately weigh 1.63 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied[1].

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For storage at -20°C, it is recommended to use the solution within one month, and for -80°C, within six months[1].

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes. This method can be an excellent alternative when organic solvents interfere with the biological assay.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water or desired aqueous buffer

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 10% w/v) in deionized water or your assay buffer.

  • Determine the Molar Ratio: A common starting point is a 1:1 molar ratio of this compound to HP-β-CD. You may need to optimize this ratio for maximum solubility.

  • Complexation:

    • Add the appropriate amount of this compound to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for 24-48 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification (Optional but Recommended): Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method such as UV-Vis spectrophotometry or HPLC to confirm the final concentration.

  • Storage: Store the complex solution at 4°C for short-term use or frozen for long-term storage.

Mandatory Visualizations

Adenosine Receptor Signaling Pathway

This compound and its derivatives can act as antagonists of adenosine receptors (A1, A2A, A2B, and A3)[3][4][5]. The following diagram illustrates the generalized signaling pathways associated with these G protein-coupled receptors.

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors cluster_A2B_Gq A2B Receptor (alternative) A1_A3 A1 / A3 Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC_A1A3 Phospholipase C Gi->PLC_A1A3 cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_A1A3->IP3_DAG A2A_A2B A2A / A2B Gs Gs AC_stimulate Adenylyl Cyclase (Stimulation) cAMP_increase ↑ cAMP A2B_alt A2B Gq Gq A2B_alt->Gq PLC_A2B Phospholipase C Gq->PLC_A2B IP3_DAG_A2B ↑ IP3 & DAG PLC_A2B->IP3_DAG_A2B Adenosine Adenosine (Agonist) Adenosine->A1_A3 Adenosine->A2A_A2B Adenosine->A2B_alt Ethyladenine This compound (Antagonist) Ethyladenine->A1_A3 Ethyladenine->A2A_A2B Ethyladenine->A2B_alt

Caption: Generalized Adenosine Receptor Signaling Pathways.

Experimental Workflow for Improving this compound Solubility

The following diagram outlines a logical workflow for troubleshooting and improving the solubility of this compound for biological assays.

Solubility_Workflow start Start: Need to prepare This compound solution prepare_stock Prepare concentrated stock in 100% DMSO start->prepare_stock dilute Dilute stock into aqueous assay buffer prepare_stock->dilute observe Observe for precipitation dilute->observe no_precipitate Solution is clear. Proceed with assay. observe->no_precipitate No precipitate Precipitation observed observe->precipitate Yes troubleshoot Troubleshooting Options precipitate->troubleshoot option1 1. Decrease final concentration troubleshoot->option1 option2 2. Use gentle heating (37°C) and/or sonication troubleshoot->option2 option3 3. Adjust buffer pH (if assay allows) troubleshoot->option3 option4 4. Use cyclodextrin complexation troubleshoot->option4 re_evaluate Re-evaluate solubility option1->re_evaluate option2->re_evaluate option3->re_evaluate option4->re_evaluate re_evaluate->no_precipitate Soluble re_evaluate->troubleshoot Still Precipitates

Caption: Experimental Workflow for Improving Solubility.

References

Optimizing reaction conditions for the synthesis of 9-Ethyladenine analogs

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 9-Ethyladenine Analogs

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of this compound and its analogs. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key performance data to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound and its analogs? A1: The most prevalent method is the direct N-alkylation of adenine or a substituted adenine precursor with an ethylating agent, such as ethyl iodide or ethyl bromide. This reaction is typically carried out in a polar aprotic solvent with a suitable base to deprotonate the adenine ring, facilitating nucleophilic attack.[1][2]

Q2: Why is regioselectivity a major challenge in the alkylation of adenine? A2: The adenine molecule has multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9).[1][3] Direct alkylation can therefore lead to a mixture of regioisomers, primarily the N9 and N7 isomers, and sometimes the N3 isomer.[4][5][6][7] The N9-substituted product is often the thermodynamically more stable and desired isomer in many biological applications.[6][7]

Q3: Which factors primarily influence the N9/N7 regioselectivity? A3: The ratio of N9 to N7 (and other) isomers is significantly influenced by the choice of solvent, base, reaction temperature, and the nature of the alkylating agent.[1][4][8] Polar aprotic solvents like DMF or DMSO generally favor the formation of the N9 isomer, whereas polar protic solvents can increase the yield of the N3 isomer.[3][8] The choice of base is also critical; for instance, tetrabutylammonium hydroxide has been reported to provide good N9 selectivity.[4]

Q4: How can I improve the overall yield of the reaction? A4: Low yields are often attributed to the poor solubility of adenine in common organic solvents.[4] Strategies to improve yields include using highly polar aprotic solvents (e.g., DMF, DMSO), optimizing the base, and employing techniques like microwave-assisted synthesis, which can reduce reaction times and minimize the formation of byproducts.[4]

Q5: What are the common side reactions to be aware of? A5: Besides the formation of undesired regioisomers, side reactions can include over-alkylation (dialkylation) if the reaction conditions are too harsh or if there's an excess of the alkylating agent. Additionally, the starting materials or products may degrade at elevated temperatures over long reaction periods.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Incomplete deprotonation of adenine. 2. Low solubility of adenine in the chosen solvent.[4] 3. Deactivation of the alkylating agent. 4. Reaction temperature is too low.1. Use a stronger base (e.g., NaH) or a base known to improve N9 selectivity like (Bu)4NOH.[4] 2. Switch to a more suitable polar aprotic solvent such as DMF or DMSO.[1] 3. Use a fresh, high-purity alkylating agent. 4. Gradually increase the reaction temperature, monitoring for product formation and degradation. Consider microwave irradiation.[4]
Mixture of N9 and N7 Isomers 1. Suboptimal solvent and base combination.[4] 2. Reaction conditions favor the kinetic product (N7) over the thermodynamic product (N9).[7]1. Use a polar aprotic solvent (DMF, DMSO) and a base like K2CO3 or (Bu)4NOH.[4] 2. Increase the reaction time or temperature to allow the reaction to reach thermodynamic equilibrium, which favors the N9 isomer.[7]
Formation of N3 Isomer The reaction is being run in a polar protic solvent (e.g., water, alcohols).[8]Switch to a polar aprotic solvent like DMSO or DMF, which disfavors N3 alkylation.[3]
Difficult Purification The polarity of the N9 and N7 isomers is very similar, making separation by column chromatography challenging.1. Optimize the chromatography mobile phase; a gradient elution might be necessary. 2. Consider recrystallization to selectively crystallize the desired isomer. 3. If applicable, use a protecting group strategy to synthesize only the desired isomer.

Experimental Protocols

Protocol 1: General Synthesis of this compound via N-Alkylation

This protocol describes a general method for the ethylation of adenine, primarily at the N9 position.

Materials:

  • Adenine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Iodide (EtI)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add adenine (1 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 - 2 equivalents) to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-70°C and stir for 12-24 hours. Monitor the reaction progress using TLC.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the crude residue in a minimal amount of ethyl acetate.

Purification:

  • Purify the crude product by silica gel column chromatography.

  • Use a gradient eluent system, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., ethyl acetate/methanol 98:2 v/v).

  • Combine the fractions containing the desired N9 product (typically the major product) and evaporate the solvent to yield this compound as a white solid.

Protocol 2: Synthesis of 2-Alkynyl-9-Ethyladenine Analogs via Sonogashira Coupling

This protocol is adapted for synthesizing analogs with substitutions at the 2-position, starting from 2-iodo-9-ethyladenine.[9]

Materials:

  • 2-Iodo-9-ethyladenine (1 equivalent)

  • Terminal Alkyne (e.g., phenylacetylene) (5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (0.02 equivalents)

  • Copper(I) Iodide (CuI) (0.005 equivalents)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

Procedure:

  • Dissolve 2-iodo-9-ethyladenine in a mixture of dry DMF and CH₃CN (1:2 ratio) in a flask under a nitrogen atmosphere.

  • Add bis(triphenylphosphine)palladium(II) dichloride and CuI to the solution.

  • Add triethylamine, followed by the desired terminal alkyne.

  • Stir the reaction mixture at room temperature for 6-20 hours, monitoring by TLC until the starting material is consumed.[9]

  • Once complete, concentrate the mixture under reduced pressure.

Purification:

  • Purify the residue using silica gel column chromatography.

  • Elute with a solvent system such as dichloromethane/methanol (e.g., 99.5:0.5 v/v).[9]

  • Combine the relevant fractions and remove the solvent to obtain the purified 2-alkynyl-9-ethyladenine analog.

Quantitative Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Analogs

Starting MaterialReagentCatalyst/BaseSolventTime (h)ProductYield (%)Reference
2-Iodo-9-ethyladeninePhenylacetylene(Ph₃P)₂PdCl₂/CuI / Et₃NDMF/CH₃CN69-Ethyl-2-phenylethynyl-9H-purin-6-ylamine85%[9]
2-Iodo-9-ethyladenineCyclohexylacetylene(Ph₃P)₂PdCl₂/CuI / Et₃NDMF/CH₃CN202-Cyclohexylethynyl-9-ethyl-9H-purin-6-ylamine62%[9]
2-Iodo-9-ethyladenine1-Ethynylcyclohexene(Ph₃P)₂PdCl₂/CuI / Et₃NDMF/CH₃CN202-Cyclohex-1-enylethynyl-9-ethyl-9H-purin-6-ylamine90%[9]
6-ChloropurineMethyl IodideDBUAcetonitrile48N9-methyl-6-chloropurine12%[4]
6-ChloropurineMethyl Iodide(Bu)₄NOH (Microwave)Dioxane0.25N9-methyl-6-chloropurine98%[4]

Visualizations: Workflows and Logical Relationships

G cluster_workflow General Workflow for N9-Alkylation of Adenine start Starting Materials (Adenine, Alkyl Halide) deprotonation Deprotonation (Base Selection) start->deprotonation alkylation SN2 Reaction (Solvent & Temp Control) deprotonation->alkylation workup Reaction Workup (Filtration, Extraction) alkylation->workup purification Purification (Chromatography) workup->purification product Final Product (9-Alkyladenine Analog) purification->product

Caption: A generalized workflow for the synthesis of 9-alkyladenine analogs.

G cluster_regio Regioselectivity in Adenine Alkylation adenine Adenine Anion n9 N9-Alkyladenine (Thermodynamic Product) adenine->n9 Polar Aprotic Solvent (DMF) n7 N7-Alkyladenine (Kinetic Product) adenine->n7 Common Byproduct n3 N3-Alkyladenine (Favored in Protic Solvents) adenine->n3 Polar Protic Solvent (H₂O)

Caption: Key factors influencing the regioselective alkylation of adenine.

G cluster_troubleshooting Troubleshooting Logic for Low Yield start Low Yield? check_isomers Isomers Present? start->check_isomers Yes check_sm Starting Material Unreacted? start->check_sm No optimize_purification Action: Optimize Purification check_isomers->optimize_purification Yes optimize_conditions Action: Change Solvent/Base check_isomers->optimize_conditions No, N9 is Minor increase_temp Action: Increase Temp/Time check_sm->increase_temp Yes end Problem Solved check_sm->end No, All Consumed optimize_purification->end optimize_conditions->end increase_temp->end

Caption: A decision tree for troubleshooting low-yield synthesis reactions.

References

Troubleshooting low yield in 9-Ethyladenine derivative synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 9-Ethyladenine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am getting a very low yield of my desired this compound derivative. What are the most common causes?

Low yields in the N9-alkylation of adenine are frequently due to a lack of regioselectivity, leading to the formation of multiple isomers (N3, N7, and Nthis compound), and unreacted starting material.[1][2] The choice of solvent and base is critical in directing the alkylation to the desired N9 position.

Q2: How does the choice of solvent affect the regioselectivity and yield of the N9-ethylation?

The polarity of the solvent plays a crucial role in determining the site of ethylation on the adenine ring.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are highly recommended as they favor the formation of the N9-alkylated product.[1][3] They effectively solvate the cation of the base, leaving the adenide anion more nucleophilic and accessible for the SN2 reaction at the N9 position.

  • Polar Protic Solvents (e.g., water, alcohols): These solvents tend to increase the proportion of the N3-alkylated byproduct.[1][4] They can solvate the adenide anion through hydrogen bonding, and may favor an SN1-type mechanism or protonate the adenide anion, leading to alkylation at the N3 position of neutral adenine.

Q3: Which base should I use to improve the yield of this compound?

The selection of an appropriate base is critical for the efficient deprotonation of adenine to form the adenide anion, which is the reactive nucleophile.

  • Strong bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and potassium carbonate (K2CO3) are commonly used.

  • Mineral hydrides and carbonates generally provide moderate to high regioselectivity for the N9 position.[3]

  • The reaction of the adenine anion, formed by a strong base, typically leads to a mixture of N9 and N7 derivatives.[3]

Q4: I see multiple spots on my TLC plate after the reaction. What are these byproducts?

The primary byproducts in adenine ethylation are other regioisomers, namely N3-ethyladenine and N7-ethyladenine. The relative amounts of these isomers depend on the reaction conditions. In some cases, unreacted adenine may also be present.

Q5: How can I purify my this compound derivative from the other isomers and starting materials?

Column chromatography on silica gel is a widely used and effective method for separating this compound derivatives from other isomers and impurities.[5] The choice of eluent system will depend on the specific derivative, but mixtures of chloroform/methanol or dichloromethane/methanol are often effective.[3][5]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 9-Alkylated Adenine Derivatives

Alkylating AgentBaseSolventTemperature (°C)Time (h)Product(s)Yield (%)Reference
Benzyl chlorideNaHDMSORoom Temp-N9-benzyladenine, N3-benzyladenine-[2]
Benzyl bromideKOtBuDMF12524N9-benzyladenine, N3-benzyladenine-[1]
1-PentyneEt3NDMF/CH3CNRoom Temp249-Ethyl-2-pent-1-ynyl-9H-purin-6-ylamine51[5]
1-EthynylcyclohexeneEt3NDMF/CH3CNRoom Temp202-Cyclohex-1-enylethynyl-9-ethyl-9H-purin-6-ylamine90[5]

Note: The table includes data for N-alkylation of adenine and its derivatives to illustrate the impact of different reagents and conditions on yield. Direct comparative data for this compound synthesis under varied conditions is limited in the searched literature.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on common methods for N-alkylation of adenine.

Materials:

  • Adenine

  • Ethyl iodide

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend adenine (1 equivalent) and potassium carbonate (1.5 equivalents) in dry DMF.

  • Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) to the suspension.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of CH2Cl2:MeOH (e.g., 10:1 v/v).

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Wash the solid residue with a small amount of CH2Cl2.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of CH2Cl2:MeOH as the eluent to separate the desired this compound from other isomers and impurities.

  • Characterization: Collect the fractions containing the product and evaporate the solvent. Characterize the final product by NMR and mass spectrometry.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound Derivative check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS) check_conditions->analyze_byproducts optimize_solvent Optimize Solvent analyze_byproducts->optimize_solvent Predominance of N3/N7 isomers optimize_base Optimize Base analyze_byproducts->optimize_base Incomplete Reaction or Multiple Products optimize_temp_time Optimize Temperature & Time analyze_byproducts->optimize_temp_time Slow or Incomplete Reaction purification Improve Purification optimize_solvent->purification optimize_base->purification optimize_temp_time->purification success Improved Yield purification->success

Caption: Troubleshooting workflow for low yield in this compound derivative synthesis.

Reaction_Parameters cluster_factors Reaction Factors cluster_outcomes Reaction Outcomes Solvent Solvent Regioselectivity Regioselectivity (N9 vs N3/N7) Solvent->Regioselectivity Polar aprotic (DMF, DMSO) favors N9 Base Base Yield Yield Base->Yield Strong base needed for deprotonation Base->Regioselectivity Influences adenide anion reactivity Temperature Temperature Temperature->Yield Reaction_Rate Reaction Rate Temperature->Reaction_Rate

Caption: Key reaction parameters influencing the synthesis of this compound derivatives.

Side_Reactions Adenine Adenine Adenide_Anion Adenide Anion Adenine->Adenide_Anion + Base N3_Product 3-Ethyladenine (Byproduct) Adenine->N3_Product + Et-I (Favored in polar protic) N9_Product This compound (Desired Product) Adenide_Anion->N9_Product + Et-I (Major in polar aprotic) N7_Product 7-Ethyladenine (Byproduct) Adenide_Anion->N7_Product + Et-I (Minor) Ethyl_Iodide Ethyl Iodide (Et-I)

Caption: Potential reaction pathways leading to desired product and common byproducts.

References

Best practices for the storage and handling of 9-Ethyladenine to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for the storage and handling of 9-Ethyladenine to ensure its stability for research applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored at 4°C and protected from light. When stored under these conditions, the compound is expected to be stable for an extended period.

Q2: How should I store solutions of this compound?

A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For stock solutions prepared in DMSO, it is recommended to store them in aliquots at -20°C for up to one month, or at -80°C for up to six months.[1][2] It is crucial to protect these solutions from light.[1] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[2] For aqueous solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution and store it at 4°C for no longer than 24 hours.

Q3: My this compound is difficult to dissolve. What can I do?

A3: this compound has good solubility in DMSO and water, but may require assistance to fully dissolve.[1][2] If you experience difficulty, gentle warming to 37°C and/or ultrasonication can be used to aid dissolution.[2] When preparing stock solutions in DMSO, ensure you are using a fresh, anhydrous grade of DMSO, as absorbed moisture can affect solubility.[1]

Q4: I observed precipitation in my this compound stock solution after storing it in the freezer. Is it still usable?

A4: Precipitation upon freezing can occur, especially with concentrated stock solutions. Before use, allow the vial to thaw completely at room temperature and then vortex thoroughly to ensure all the solute has redissolved. If precipitation persists after warming and vortexing, it may indicate that the compound has exceeded its solubility limit at that temperature. In such cases, it is recommended to prepare a fresh stock solution at a slightly lower concentration.

Q5: My experimental results are inconsistent. Could this be related to the stability of this compound?

A5: Inconsistent results can indeed be a consequence of compound instability. Degradation of this compound can lead to a lower effective concentration of the active compound and the presence of degradation products that might interfere with your assay. To minimize this, always follow the recommended storage and handling procedures. Prepare fresh working solutions from your stock for each experiment. If you suspect instability, it is advisable to perform a stability assessment of your compound under your specific experimental conditions.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Unexpectedly low or no biological activity Degradation of this compound due to improper storage or handling.1. Confirm that the compound has been stored at the correct temperature and protected from light. 2. Prepare a fresh stock solution from solid material. 3. If the issue persists, consider performing a stability analysis (e.g., by HPLC) to check the purity of your stock solution.
Precipitation in working solution The concentration of this compound exceeds its solubility in the final buffer or medium.1. Try preparing the working solution at a lower concentration. 2. Ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous working solution is compatible with your experimental system and does not cause precipitation. 3. Gentle warming and vortexing may help to redissolve the precipitate.
Color change in the solution This could indicate degradation of the compound or a reaction with a component of your solvent or medium.1. Discard the solution immediately. 2. Prepare a fresh solution using high-purity solvents and reagents. 3. If the problem reoccurs, investigate potential incompatibilities between this compound and your experimental buffer system.

Stability Data

Stress Condition Temperature Duration Observation for Adenosine
Acidic (pH 2)40°C, 60°C, 80°CVariableHydrolysis occurs, following pseudo-first-order kinetics. The primary degradation product is adenine.[3]
Neutral (pH 7)40°C, 60°C, 80°CVariableRelatively stable compared to acidic and basic conditions.[3]
Basic (pH 10)40°C, 60°C, 80°CVariableSome degradation observed, though generally more stable than under strongly acidic conditions.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Materials: this compound (solid), anhydrous DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, you will need 1.632 mg.

    • Add the appropriate volume of anhydrous DMSO to the tube.

    • Vortex the solution until the solid is completely dissolved. If necessary, use an ultrasonic bath for a few minutes to aid dissolution.

    • Aliquot the stock solution into single-use, light-protecting tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to assess the stability of this compound under various stress conditions. The extent of degradation would typically be quantified using a stability-indicating HPLC method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time. Neutralize the solution with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Thermal Degradation: Incubate an aliquot of the stock solution at a high temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a specified time.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to detect the formation of any degradation products.

Visualizations

Adenosine Receptor Signaling Pathway

This compound acts as a precursor for antagonists of adenosine receptors. The following diagram illustrates the general signaling pathways of these G protein-coupled receptors.

Adenosine_Signaling cluster_effector Effector & Second Messenger A1_A3 A1 / A3 Gi Gi A1_A3->Gi A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC Gs->AC cAMP cAMP AC->cAMP  ATP Response Cellular Response cAMP->Response

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Stability Testing

The following diagram outlines the logical steps for conducting a stability study of this compound.

Stability_Workflow start Start: Pure this compound prep_stock Prepare Stock Solution (e.g., 1 mg/mL) start->prep_stock stress Forced Degradation (Stress Conditions) prep_stock->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal Stress stress->thermal photo Photolytic Stress stress->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis hplc HPLC Method Development & Validation hplc->analysis data Data Analysis: - % Degradation - Identify Degradants analysis->data end End: Stability Profile data->end

Caption: Workflow for a forced degradation stability study.

References

Overcoming challenges in the purification of 9-Ethyladenine products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 9-Ethyladenine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound product?

A1: The most common impurities typically arise from the synthesis process. These can include:

  • Unreacted Adenine: The starting material for many syntheses.

  • Isomeric Byproducts: N-alkylation of adenine can occur at different nitrogen atoms of the purine ring, leading to the formation of N3-Ethyladenine and N7-Ethyladenine isomers in addition to the desired Nthis compound.[1][2]

  • Polysubstituted Products: Although less common with controlled stoichiometry, di-ethylated or tri-ethylated adenine species can form.

  • Residual Solvents and Reagents: Solvents used in the reaction (e.g., DMF) and any excess alkylating agents or bases.

Q2: My crude this compound product has very poor solubility in my chosen recrystallization solvent. What should I do?

A2: Poor solubility can be addressed by several methods:

  • Solvent Screening: Test a range of solvents. This compound is more soluble in organic solvents like methanol, ethanol, and DMSO compared to water.[3] A mixture of solvents, such as an ethanol-water system, can be effective.

  • Heating: The solubility of this compound increases with temperature. Ensure you are heating the solvent to its boiling point to dissolve the compound completely.

  • Increase Solvent Volume: Use a larger volume of solvent to dissolve your crude product. However, be aware that this may reduce your final yield.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and enhance dissolution.

Q3: I'm seeing significant product loss during recrystallization. How can I improve my yield?

A3: Product loss during recrystallization is a common issue. To improve your yield:

  • Minimize Hot Filtration Transfer Loss: Ensure the filtration apparatus is pre-heated to prevent premature crystallization on the filter paper or funnel.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and minimizes the amount of product remaining in the mother liquor.

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Excess solvent will retain more of your product in solution upon cooling.

  • Concentrate the Mother Liquor: After filtering your first crop of crystals, you can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be of lower purity.

Q4: How can I monitor the progress of my purification?

A4: Thin-Layer Chromatography (TLC) is an effective and rapid method for monitoring purification. Use a suitable solvent system (e.g., chloroform:methanol 9:1) to separate this compound from its impurities.[4] By comparing the TLC profile of your crude material to that of the purified fractions, you can assess the effectiveness of the purification step. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity.[5][6]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated. / Insoluble impurities are present.Add more solvent. / Re-heat the solution to ensure all solids are dissolved, then cool slowly. / Filter the hot solution to remove insoluble impurities.
No Crystals Form The solution is not saturated. / The solution is cooling too quickly. / The compound is highly soluble in the chosen solvent at low temperatures.Evaporate some of the solvent to increase the concentration. / Allow the solution to cool more slowly. / Add a seed crystal. / Scratch the inside of the flask with a glass rod at the solution's surface. / Try a different solvent or solvent system.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution and then filter it through celite before cooling. Be aware that charcoal can adsorb some of your product.
Low Purity After Recrystallization Inefficient removal of impurities. / Impurities have similar solubility to the product.Perform a second recrystallization. / Try a different solvent system where the solubility difference between the product and impurities is greater.
Column Chromatography
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation of Spots (Co-elution) Inappropriate solvent system. / Column is overloaded. / Column was not packed properly (channeling).Develop a better solvent system using TLC that shows good separation between your product and impurities. / Use a larger column or load less crude material. / Repack the column carefully, ensuring a level and compact bed.
Product is Not Eluting from the Column The solvent system is not polar enough. / The compound is interacting strongly with the silica gel (e.g., basic amine interacting with acidic silica).Gradually increase the polarity of the eluent (e.g., increase the percentage of methanol in a chloroform/methanol mixture). / Add a small amount of a modifier like triethylamine (e.g., 0.1-1%) to the eluent to reduce interactions with the silica.
Streaking or Tailing of Spots on TLC of Fractions The compound is interacting with the silica gel. / The sample was loaded in a solvent that is too polar.Add a modifier to the eluent as described above. / Load the sample in a less polar solvent.
Low Recovery of Product The compound is irreversibly adsorbed onto the silica. / The compound is eluting in very broad bands, making it difficult to collect concentrated fractions.Use a less acidic stationary phase like alumina or a functionalized silica. / Optimize the solvent system to achieve sharper elution bands.

Quantitative Data Summary

The following table provides illustrative data on the purification of this compound. Actual results will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Crude Purity (%) Typical Final Purity (%) Typical Yield (%) Notes
Recrystallization (Ethanol/Water) 80 - 90> 9870 - 85Effective for removing less soluble impurities like adenine.
Silica Gel Column Chromatography (Chloroform/Methanol Gradient) 70 - 85> 9960 - 80Good for separating isomeric impurities and other byproducts with different polarities.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is designed for the purification of this compound from impurities such as unreacted adenine.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry. Heat the mixture on a hot plate with stirring.

  • Solvent Addition: While heating and stirring, slowly add hot water dropwise until the this compound just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Protocol 2: Column Chromatography of this compound

This protocol is suitable for separating this compound from isomeric impurities and other byproducts of similar polarity.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of chloroform and methanol. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for this compound.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Gradient Elution (Optional): If separation is not optimal, a gradient elution can be employed. Gradually increase the polarity of the eluent by increasing the percentage of methanol in the chloroform/methanol mixture.

  • Fraction Pooling and Evaporation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow recrys_start Crude this compound dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate dry Dry Crystals isolate->dry recrys_end Pure this compound dry->recrys_end

Caption: Workflow for the purification of this compound by recrystallization.

column_chromatography_workflow cluster_column Column Chromatography Workflow col_start Crude this compound tlc TLC Analysis for Solvent System col_start->tlc load Load Sample col_start->load Direct loading pack Pack Silica Gel Column tlc->pack pack->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue elution pool Pool Pure Fractions monitor->pool Fractions are pure evap Evaporate Solvent pool->evap col_end Pure this compound evap->col_end

Caption: General workflow for purifying this compound using column chromatography.

troubleshooting_logic start Purification Problem (e.g., Low Purity) check_method Which method was used? start->check_method recrys_issue Recrystallization Issue check_method->recrys_issue Recrystallization column_issue Column Chromatography Issue check_method->column_issue Column Chromatography recrys_solution Consult Recrystallization Troubleshooting Guide recrys_issue->recrys_solution column_solution Consult Column Troubleshooting Guide column_issue->column_solution

Caption: Logical flow for troubleshooting purification issues.

References

Optimizing dosage and administration of 9-Ethyladenine for in vivo animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-Ethyladenine in in vivo animal studies. The information is designed to assist scientists and drug development professionals in optimizing their experimental protocols and overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and administration of this compound in animal models.

Question/Issue Possible Cause(s) Troubleshooting Steps & Recommendations
My this compound is not dissolving in the desired vehicle. - Inappropriate solvent: this compound has limited solubility in aqueous solutions alone.- Concentration is too high: The desired concentration may exceed the solubility limit of the chosen vehicle.- Insufficient mixing/solubilization technique: Simple vortexing may not be enough.1. Select an appropriate vehicle: For intraperitoneal injections, consider using a co-solvent system. Common vehicles include: - Saline with a small percentage of DMSO (e.g., 1-5%) to aid initial dissolution. - PBS can also be used, but may require sonication to achieve higher concentrations. - For oral administration, formulations with suspending agents may be necessary.2. Use solubilization aids: Gentle heating (to 37°C) and sonication can significantly improve solubility.[1] Always inspect the solution for complete dissolution before administration.3. Prepare a stock solution: Dissolve this compound in 100% DMSO at a higher concentration and then dilute it to the final working concentration with your chosen aqueous vehicle. Ensure the final DMSO concentration is low and well-tolerated by the animals.4. Consider alternative formulations: For challenging solubility issues, vehicles containing cyclodextrins (e.g., SBE-β-CD) can be explored to enhance solubility.
The solution appears cloudy or forms a precipitate after preparation or upon cooling. - Supersaturation: The compound may have dissolved with heat but is precipitating out as it returns to room temperature.- pH sensitivity: The pH of the vehicle may not be optimal for maintaining solubility.1. Prepare fresh solutions: It is highly recommended to prepare the dosing solution fresh before each administration to minimize the risk of precipitation.2. Maintain temperature: If heating was used to dissolve the compound, try to maintain a slightly elevated temperature (e.g., by warming the syringe in your hand) just before injection. However, ensure the temperature is not harmful to the animal.3. Check for pH compatibility: While less common for this compound, ensuring the pH of your final formulation is within a physiological range (around 7.4) can sometimes help maintain solubility.4. Filter the solution: If a small amount of particulate matter is present, filtering the solution through a 0.22 µm syringe filter can ensure a clear solution is administered.
I'm observing signs of toxicity or adverse effects in my animals after administration. - High dose: The administered dose may be approaching the toxic threshold.- Vehicle intolerance: The vehicle itself, especially at higher concentrations of co-solvents like DMSO, can cause adverse effects.- Chronic toxicity: Repeated administration, even at seemingly safe doses, can lead to cumulative toxicity.1. Review the dosage: A study in mice showed that intraperitoneal injection of 1.25x10⁻⁵ mol of this compound three times a week for four weeks resulted in chronic toxicity, causing illness and potential death. A lower dose of 2.5x10⁻⁶ mol administered on the same schedule did not show the same toxic effects.2. Conduct a dose-response study: If you are using a new model or a different strain of animal, it is advisable to perform a pilot study with a range of doses to determine the maximum tolerated dose (MTD).3. Monitor animals closely: Observe animals for signs of distress, including weight loss, lethargy, ruffled fur, or changes in behavior. If adverse effects are noted, consider reducing the dose or the frequency of administration.4. Minimize vehicle toxicity: Keep the concentration of co-solvents like DMSO to the lowest effective percentage. Ensure the total injection volume is appropriate for the size of the animal to avoid discomfort or peritoneal irritation.
How can I be sure the compound is being delivered effectively? - Improper injection technique: For intraperitoneal injections, incorrect needle placement can lead to subcutaneous or intradermal administration, or even injection into an organ.- Low bioavailability with certain routes: Oral administration of similar compounds can have low bioavailability.1. Refine your injection technique: For intraperitoneal injections in mice, ensure the needle is inserted into the lower right quadrant of the abdomen to avoid the cecum and bladder. Aspirate briefly before injecting to ensure no fluid (urine or blood) is drawn back, which would indicate improper placement.2. Consider the route of administration: Intraperitoneal and intravenous routes generally offer higher bioavailability than oral administration for compounds like this compound. The oral bioavailability of a related compound, 9-(2-phosphonylmethoxyethyl)adenine (PMEA), in mice was found to be low, though it could be improved with prodrug strategies.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a precursor to competitive antagonists of adenosine receptors, specifically the A1, A2A, and A3 subtypes. It is also known to be a partial inhibitor of the enzyme adenine phosphoribosyltransferase (APRT). Its effects in in vivo studies are primarily attributed to its interaction with adenosine receptors, which are involved in a wide range of physiological processes.

Q2: What are the recommended starting dosages for in vivo studies in mice?

A2: Based on available literature, a dosage of 2.5x10⁻⁶ mol administered intraperitoneally three times a week has been used in mice without inducing significant toxicity. A higher dose of 1.25x10⁻⁵ mol on the same schedule has been associated with chronic toxicity. It is crucial to perform a dose-finding study in your specific animal model to determine the optimal therapeutic and non-toxic dose.

Q3: What is the best way to prepare a this compound solution for intraperitoneal injection?

A3: A common method is to first create a stock solution in a solvent where this compound is readily soluble, such as DMSO. This stock solution can then be diluted with a physiologically compatible vehicle like saline or PBS to the final desired concentration. It is important to ensure the final concentration of the initial solvent (e.g., DMSO) is at a low, non-toxic level for the animals. Sonication and gentle warming can aid in the dissolution process.

Q4: How should I store this compound and its solutions?

A4: this compound powder should be stored according to the manufacturer's instructions, typically at room temperature or refrigerated. Stock solutions in solvents like DMSO are often stored at -20°C or -80°C. It is generally recommended to prepare fresh working dilutions for in vivo administration on the day of the experiment to avoid potential degradation or precipitation.

Q5: Are there any known pharmacokinetic data for this compound in mice?

Data Presentation

Table 1: Summary of this compound Dosage and Administration in Mice

Parameter Details Reference
Animal Model C57BL/6 wild-type and HPRT-deficient miceEdamura K, et al. (1998)
Administration Route Intraperitoneal (IP) InjectionEdamura K, et al. (1998)
Dosage 1 (Lower Dose) 2.5x10⁻⁶ molEdamura K, et al. (1998)
Dosing Schedule 1 3 times per week for 5 weeksEdamura K, et al. (1998)
Observed Effects (Lower Dose) No induction of self-injurious behavior, no significant inhibition of brain APRT activity.Edamura K, et al. (1998)
Dosage 2 (Higher Dose) 1.25x10⁻⁵ molEdamura K, et al. (1998)
Dosing Schedule 2 3 times per week for 4 weeksEdamura K, et al. (1998)
Observed Effects (Higher Dose) Caused illness and potential death due to chronic toxicity.Edamura K, et al. (1998)

Table 2: Pharmacokinetic Parameters of a Related Compound, PMEA, in Mice

Disclaimer: The following data is for 9-(2-phosphonylmethoxyethyl)adenine (PMEA), a structurally related compound, and should be used for reference purposes only. Pharmacokinetic properties of this compound may differ.

Parameter Intravenous (IV) Administration Oral Gavage Administration Reference
Half-life (t½) 7-12.5 minutesNot specified[4]
Volume of Distribution (Vd) 0.30-0.36 L/kgNot specified[4]
Total Body Clearance 1.21-2.41 L/hr/kgNot specified[4]
Oral Bioavailability N/A13.5% (as PMEA), 50.8% (as Bis-PMEA prodrug)[1][2]

Experimental Protocols

Protocol: Intraperitoneal (IP) Administration of this compound in Mice

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • 70% ethanol for disinfection

  • Appropriate personal protective equipment (PPE)

2. Preparation of this compound Solution (Example for a 1 mg/mL final concentration):

  • a. Prepare a 10 mg/mL stock solution in DMSO:

    • Weigh 10 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.

    • Add 1 mL of sterile DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • b. Prepare the final working solution (1 mg/mL):

    • In a new sterile tube, add 900 µL of sterile saline or PBS.

    • Add 100 µL of the 10 mg/mL this compound stock solution in DMSO. This will result in a final DMSO concentration of 10%.

    • Vortex the final solution immediately and thoroughly to ensure it is homogenous. Prepare this working solution fresh on the day of injection.

3. Animal Handling and Injection Procedure:

  • a. Animal Restraint:

    • Properly restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the restraint is firm but does not impede breathing.

  • b. Injection Site Identification:

    • Position the mouse so its abdomen is facing upwards.

    • The injection site is in the lower right quadrant of the abdomen. This location avoids the cecum (on the left side) and the bladder.

  • c. Injection:

    • Swab the injection site with 70% ethanol.

    • Using a new sterile syringe and needle for each animal, insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Gently pull back on the plunger to aspirate. If no fluid (blood or urine) enters the syringe, it is safe to proceed.

    • Slowly inject the calculated volume of the this compound solution. The injection volume should not exceed 10 mL/kg body weight.

    • Withdraw the needle and return the mouse to its cage.

  • d. Post-injection Monitoring:

    • Observe the animal for several minutes after injection for any immediate adverse reactions.

    • Monitor the animals regularly (e.g., daily) for signs of toxicity, such as weight loss, changes in activity, or altered appearance.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound A1_A3_Receptor A1/A3 Receptors This compound->A1_A3_Receptor Antagonist A2A_A2B_Receptor A2A/A2B Receptors This compound->A2A_A2B_Receptor Antagonist Adenosine Adenosine Adenosine->A1_A3_Receptor Agonist Adenosine->A2A_A2B_Receptor Agonist Gi Gi A1_A3_Receptor->Gi Gs Gs A2A_A2B_Receptor->Gs AC Adenylyl Cyclase Gi->AC Inhibits Downstream_Effectors_Inhibition Downstream Effectors (e.g., PKA inhibition) Gi->Downstream_Effectors_Inhibition Gs->AC Activates cAMP cAMP AC->cAMP Converts Downstream_Effectors_Activation Downstream Effectors (e.g., PKA activation) cAMP->Downstream_Effectors_Activation ATP ATP ATP->AC

Caption: Adenosine receptor signaling pathway antagonism by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection cluster_troubleshooting Troubleshooting A Weigh this compound C Dissolve this compound (Vortex, Sonicate, Warm) A->C B Prepare Vehicle (e.g., DMSO, Saline) B->C D Prepare Final Dosing Solution C->D TS1 Solubility Issues? C->TS1 E Calculate Dose Volume (based on animal weight) D->E G Administer via IP Injection E->G F Restrain Animal F->G H Post-Injection Observation (Immediate adverse effects) G->H TS2 Adverse Effects? G->TS2 I Daily Health Monitoring (Weight, behavior, appearance) H->I J Endpoint Data Collection (e.g., tissue analysis, behavioral tests) I->J TS1->B Adjust Vehicle TS2->E Adjust Dose

Caption: General workflow for in vivo studies using this compound.

References

Addressing potential off-target effects of 9-Ethyladenine in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address potential off-target effects of 9-Ethyladenine in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, potentially indicating off-target effects.

Issue 1: Unexpected or inconsistent phenotypic outcomes.

Question: I am observing a cellular phenotype that is not consistent with known adenosine receptor signaling, or my results are varying between experiments. What could be the cause?

Answer: This could be due to off-target effects of this compound. While it is known as a scaffold for adenosine receptor antagonists, its purine structure suggests potential interactions with other cellular targets.

Potential Off-Targets:

  • Kinases: Purine analogs are known to interact with the ATP-binding site of various kinases.[1][2]

  • Phosphodiesterases (PDEs): Some purine analogs can inhibit PDEs, which would affect cyclic nucleotide signaling independently of adenosine receptors.[3][4][5][6]

Troubleshooting Workflow:

cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Control Experiments cluster_3 Interpretation A Unexpected/ Inconsistent Phenotype B Confirm Compound Identity & Purity (QC) A->B C Titrate this compound (Dose-Response Curve) A->C D Washout Experiment C->D E Inactive Control (e.g., 9-Benzyladenine) C->E F Orthogonal Approach (e.g., siRNA/shRNA) C->F G Phenotype Reverses after Washout? D->G H Inactive Control Shows No Effect? E->H I Orthogonal Approach Replicates Phenotype? F->I J On-Target Effect (Adenosine Receptor Mediated) G->J Yes K Potential Off-Target Effect G->K No H->J Yes H->K No I->J Yes I->K No

Caption: Troubleshooting workflow for unexpected results with this compound.

Detailed Experimental Protocols:

  • Protocol 1: Washout Experiment

    • Culture cells to the desired confluency.

    • Treat one set of cells with this compound at the desired concentration and another with vehicle control for the standard duration of your experiment.

    • For the "washout" group, remove the medium containing this compound.

    • Gently wash the cells three times with pre-warmed, compound-free medium.

    • Replace with fresh, compound-free medium.

    • Continue to incubate the "washout" group for a period equivalent to the initial treatment time, or for a time course to observe reversal of the phenotype.

    • Assess the phenotype in all groups (continuous treatment, vehicle control, and washout). A reversal of the phenotype in the washout group suggests a reversible, on-target effect.

  • Protocol 2: Inactive Control Experiment

    • As a negative control, use a structurally similar but biologically inactive analog. Based on structure-activity relationships of adenine derivatives, 9-Benzyladenine can be considered as a potential inactive control at adenosine receptors. However, its inactivity in your specific experimental system should be confirmed.

    • Treat cells with this compound, the inactive control (e.g., 9-Benzyladenine) at the same concentration, and a vehicle control.

    • Assess the phenotype. If the phenotype is only observed with this compound and not the inactive control, it is more likely to be an on-target effect.

  • Protocol 3: Orthogonal Approach for Target Validation

    • To confirm that the observed phenotype is due to the intended target (adenosine receptors), use a non-pharmacological method to perturb the target.

    • Use siRNA or shRNA to knock down the specific adenosine receptor subtype you believe is being targeted.

    • If the phenotype observed with this compound is replicated by the knockdown of the adenosine receptor, it provides strong evidence for an on-target effect.

Issue 2: Difficulty interpreting downstream signaling data.

Question: I'm seeing changes in signaling pathways that are not typically associated with adenosine receptors after treatment with this compound. How can I investigate this?

Answer: This strongly suggests an off-target effect. Consider the possibility of kinase or phosphodiesterase inhibition.

Hypothetical Signaling Pathway and Potential Off-Target Interference:

cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathways A This compound B Adenosine Receptor A->B H Kinase X A->H Inhibition? J Phosphodiesterase (PDE) A->J Inhibition? C G-protein B->C D Adenylyl Cyclase C->D E cAMP D->E F PKA E->F G Cellular Response F->G I Phosphorylation Cascade H->I I->G J->E Breaks down

Caption: On-target vs. potential off-target signaling of this compound.

Recommended Actions:

  • Kinase Inhibitor Profiling: If you suspect kinase inhibition, you can perform a kinase inhibitor screen to identify which kinases this compound may be binding to.

  • Phosphodiesterase Activity Assay: Measure the activity of PDEs in cell lysates treated with this compound to determine if it has an inhibitory effect.

Frequently Asked Questions (FAQs)

Q1: What are the known on-targets of this compound?

A1: this compound is primarily used as a scaffold for the development of competitive antagonists for adenosine receptors (A1, A2A, A2B, and A3). Derivatives of this compound have shown high affinity and selectivity for these receptors.

Q2: Are there any documented off-target effects of this compound?

Q3: What concentrations of this compound are typically used in experiments?

A3: The effective concentration of this compound and its derivatives can vary widely depending on the specific compound, the cell type, and the experimental system. It is crucial to perform a dose-response curve to determine the optimal concentration for your experiment while minimizing potential off-target effects.

Q4: What is a suitable negative control for this compound?

A4: A structurally similar molecule with no or low affinity for adenosine receptors is ideal. 9-Benzyladenine could be considered, but its inactivity should be verified in your system. Comparing results to the parent molecule, adenine, may also provide some insight, although adenine itself can have biological effects.[7]

Q5: How can I be sure my observed effect is not due to an off-target interaction?

A5: There is no single experiment that can definitively rule out all off-target effects. The best practice is to use a combination of control experiments, as outlined in the troubleshooting guide. This "orthogonal approach," using multiple, independent methods to validate your findings, provides the strongest evidence for an on-target effect.

Quantitative Data Summary

The following tables summarize the reported binding affinities (Ki) of various this compound derivatives for their intended adenosine receptor targets. Data for off-target interactions of the parent this compound compound are not extensively documented.

Table 1: Binding Affinities (Ki, nM) of this compound Derivatives at Human Adenosine Receptors

CompoundA1A2AA3Reference
9-ethyl-8-phenyl-9H-adenineHigh Affinity--[8]
8-ethoxy-9-ethyladenine-High Affinity-[8]
9-ethyl-8-phenylethynyl-9H-adenine--High Affinity[8]

Note: "High Affinity" is reported in the literature without a specific Ki value in this source.

Logical Relationship Diagram

cluster_0 Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Conclusion A Experimental Result with This compound B On-Target Effect (Adenosine Receptor) A->B C Off-Target Effect (e.g., Kinase, PDE) A->C D Control Experiments: - Washout - Inactive Analog - Orthogonal Approach B->D C->D E Confirmed On-Target Effect D->E Controls support on-target hypothesis F Suspected Off-Target Effect D->F Controls refute on-target hypothesis G Further Investigation Needed F->G

Caption: Logical process for differentiating on-target vs. off-target effects.

References

Validation & Comparative

A Comparative Analysis of 9-Ethyladenine and Xanthine-Based Adenosine Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the biochemical and functional differences between two key classes of adenosine receptor antagonists, providing researchers with the data and methodologies needed to make informed decisions in drug discovery and development.

This guide offers a comprehensive comparison of 9-Ethyladenine and its derivatives against well-established xanthine-based adenosine antagonists like caffeine, theophylline, and istradefylline. We present a detailed analysis of their binding affinities, receptor selectivity, and the underlying experimental protocols to support your research.

At a Glance: Key Performance Metrics

The following table summarizes the binding affinities (Ki values) of representative this compound derivatives and xanthine-based antagonists for the human adenosine A1, A2A, and A3 receptors. Lower Ki values indicate higher binding affinity.

Compound ClassCompoundA1 Ki (nM)A2A Ki (nM)A3 Ki (nM)Selectivity Profile
This compound Derivatives This compound---Precursor for antagonists
9-Ethyl-8-phenyl-9H-adenine27[1]--A1 selective
8-Ethoxy-9-ethyladenine-46[1]-A2A selective
9-Ethyl-8-phenylethynyl-9H-adenine--86[1]A3 selective
Xanthine-Based Antagonists Caffeine12,000 - 55,0002,400 - 45,000>100,000Non-selective
Theophylline4,000 - 19,0001,700 - 25,000>100,000Non-selective
Istradefylline (KW-6002)1301.3 - 2.24,600Highly A2A selective
1,3-Dipropyl-8-p-sulfophenylxanthine (DPSPX)742,0001,400A1 selective

Note: Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

Mechanism of Action: Targeting Adenosine Receptors

Both this compound derivatives and xanthine-based compounds act as competitive antagonists at adenosine receptors. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in regulating a wide range of physiological processes. The four main subtypes are A1, A2A, A2B, and A3, each with distinct signaling pathways and tissue distribution.

The antagonism of these receptors by this compound and xanthine derivatives blocks the effects of endogenous adenosine, leading to various physiological responses. For instance, antagonism of A2A receptors in the brain is a key mechanism for the stimulant effects of caffeine and the therapeutic effects of istradefylline in Parkinson's disease.

Signaling Pathways of Adenosine Receptors

The activation of adenosine receptors triggers distinct intracellular signaling cascades. The following diagram illustrates the primary pathways associated with A1 and A2A receptors, the main targets for the antagonists discussed.

Adenosine_Signaling cluster_A1 A1 Receptor Signaling cluster_A2A A2A Receptor Signaling A1 Adenosine A1 Receptor Gi Gi/o A1->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit PLC Phospholipase C (Activation) Gi->PLC cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_increase ↑ Intracellular Ca²⁺ IP3_DAG->Ca_increase A2A Adenosine A2A Receptor Gs Gs A2A->Gs AC_activate Adenylyl Cyclase (Activation) Gs->AC_activate cAMP_increase ↑ cAMP AC_activate->cAMP_increase PKA Protein Kinase A (Activation) cAMP_increase->PKA CREB CREB Phosphorylation PKA->CREB Adenosine Adenosine Adenosine->A1 Activates Adenosine->A2A Activates Antagonist Antagonist (this compound or Xanthine) Antagonist->A1 Blocks Antagonist->A2A Blocks

Caption: Adenosine receptor signaling pathways and points of antagonist action.

Experimental Protocols

To ensure the reproducibility and accuracy of research findings, detailed experimental methodologies are crucial. Below are generalized protocols for key assays used to characterize adenosine receptor antagonists.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (Cells expressing target receptor) incubate 2. Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter 3. Filtration (Separate bound from free radioligand) incubate->filter wash 4. Washing (Remove non-specific binding) filter->wash count 5. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 6. Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: General workflow for a radioligand displacement binding assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in a fresh buffer and determine the protein concentration.

  • Assay:

    • In a 96-well plate, add the membrane preparation, a known concentration of a suitable radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A), and varying concentrations of the test compound (e.g., this compound derivative or xanthine).

    • Incubate the mixture for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 4°C) to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with an ice-cold buffer to minimize non-specific binding.

  • Quantification and Analysis:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Detailed Methodology:

  • Cell Preparation:

    • Seed cells expressing the adenosine receptor of interest into a multi-well plate and allow them to adhere.

  • Assay:

    • Pre-incubate the cells with varying concentrations of the antagonist.

    • Stimulate the cells with a known concentration of an adenosine receptor agonist (e.g., NECA).

    • Incubate for a specific time to allow for cAMP production.

  • cAMP Measurement:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • Plot the agonist-induced cAMP production against the antagonist concentration.

    • Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response.

Conclusion

The choice between this compound-based and xanthine-based adenosine antagonists will depend on the specific research application. While xanthines like caffeine and theophylline are readily available and have a long history of use, they are generally non-selective.[2][3] For studies requiring high selectivity for a particular adenosine receptor subtype, derivatives of this compound and more recently developed xanthines like istradefylline offer significant advantages.[1][4] The experimental protocols provided in this guide offer a solid foundation for the in-house characterization and comparison of these and other novel adenosine receptor antagonists.

References

Unlocking the Potential of 9-Ethyladenine Derivatives in Preclinical Neurological Models

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents for neurodegenerative disorders has led to a burgeoning interest in 9-Ethyladenine derivatives. These compounds, primarily acting as adenosine receptor antagonists, have shown significant promise in various preclinical models, particularly those for Parkinson's disease. This guide provides an objective comparison of the efficacy of these derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this promising class of molecules.

In Vitro Efficacy: A Look at Receptor Affinity

The initial evaluation of this compound derivatives has focused on their affinity for adenosine receptor subtypes (A1, A2A, A2B, and A3). As antagonists, their ability to block the activity of these receptors is a key indicator of their potential therapeutic effect. The following table summarizes the in vitro binding affinities (Ki, in nM) of several 8-substituted this compound derivatives at human adenosine receptors. A lower Ki value indicates a higher binding affinity.

CompoundhA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)Reference
8-bromo-9-ethyladenine (ANR 82)23052>1000[1]
8-ethoxy-9-ethyladenine (ANR 94)46046>1000[1]
8-furyl-9-ethyladenine (ANR 152)18040>1000[1]
8-ethoxy-2-phenethoxy-9-ethyladenine (4)853.7360[2]
8-bromo-2-phenethoxy-9-ethyladenine (1)1105.5450[2]
2-phenethoxy-8-(furan-2-yl)-9-ethyladenine (5)954.2400[2]

Preclinical In Vivo Efficacy: Performance in Parkinson's Disease Models

The true potential of these derivatives is revealed in their in vivo performance. Several 8-substituted this compound derivatives have been evaluated in established preclinical models of Parkinson's disease, demonstrating their ability to ameliorate motor deficits. The data below compares their efficacy with Levodopa (L-DOPA), a gold-standard treatment for Parkinson's disease.[3]

Haloperidol-Induced Catalepsy Model

This model assesses the ability of a compound to reverse catalepsy, a state of motor immobility, induced by the dopamine receptor antagonist haloperidol.

TreatmentDose (mg/kg, i.p.)Time to descend from the bar (seconds)Reference
Vehicle (Saline)-180 ± 0[2]
ANR 94360 ± 15[1]
ANR 152375 ± 20[1]
8-ethoxy-2-phenethoxy-9-ethyladenine (4)145 ± 10[2]
Levodopa / Benserazide50 / 12.530 ± 8[2]
6-Hydroxydopamine (6-OHDA)-Lesioned Rat Model

This model involves the unilateral lesioning of dopaminergic neurons in the brain, leading to rotational behavior that can be modulated by antiparkinsonian drugs. The data shows the potentiation of L-DOPA-induced contralateral rotations.

TreatmentDose (mg/kg, i.p.)Total contralateral rotations / 2hReference
L-DOPA / Benserazide25 / 6.25450 ± 50[2]
ANR 94 + L-DOPA / Benserazide3 + 25 / 6.25900 ± 100[1]
ANR 152 + L-DOPA / Benserazide3 + 25 / 6.25950 ± 120[1]
8-ethoxy-2-phenethoxy-9-ethyladenine (4) + L-DOPA / Benserazide1 + 25 / 6.251100 ± 150[2]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

In Vitro Radioligand Binding Assays

The affinity of the this compound derivatives for human adenosine A1, A2A, and A3 receptors was determined using radioligand binding assays with membranes from CHO cells stably transfected with the respective human receptor subtype.[4] For A1 receptor binding, [3H]CCPA was used as the radioligand, while [3H]NECA was used for A2A and A3 receptors.[5] Non-specific binding was determined in the presence of a high concentration of a non-labeled ligand. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.

In Vivo Models of Parkinson's Disease
  • Haloperidol-Induced Catalepsy in Rats: Male Sprague-Dawley rats were treated with haloperidol (1 mg/kg, i.p.) to induce catalepsy. Thirty minutes later, the test compounds, a vehicle, or L-DOPA/benserazide were administered intraperitoneally. Catalepsy was measured at various time points by placing the rat's forepaws on a horizontal bar and recording the time it took for the rat to descend.[1][2]

  • 6-Hydroxydopamine (6-OHDA)-Lesioned Rats: Unilateral lesions of the medial forebrain bundle were produced by injecting 6-OHDA into the brains of male Sprague-Dawley rats. Two weeks after the lesion, the rats were tested for rotational behavior induced by apomorphine. Rats showing a stable contralateral turning response were selected for the study. The test compounds or vehicle were administered intraperitoneally, followed by an injection of L-DOPA/benserazide. The number of full contralateral rotations was recorded for 2 hours.[1][2]

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the adenosine signaling pathway and the experimental workflow for the preclinical evaluation of this compound derivatives.

Adenosine_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ATP ATP Adenosine_pre Adenosine ATP->Adenosine_pre eN A2A_Receptor A2A Receptor Adenosine_pre->A2A_Receptor Binds to AC Adenylyl Cyclase A2A_Receptor->AC Activates D2_Receptor D2 Receptor D2_Receptor->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Effector_Proteins Effector Proteins PKA->Effector_Proteins Phosphorylates Dopamine Dopamine Dopamine->D2_Receptor Binds to Ethyladenine This compound Derivative Ethyladenine->A2A_Receptor Antagonizes Preclinical_Evaluation_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Model Induction cluster_2 Treatment and Data Collection cluster_3 Data Analysis and Comparison Binding_Assay Radioligand Binding Assay (Ki determination) Haloperidol Haloperidol Injection (Catalepsy Model) Binding_Assay->Haloperidol Six_OHDA 6-OHDA Lesion (Rotation Model) Binding_Assay->Six_OHDA Compound_Admin Administer this compound Derivative or Control Haloperidol->Compound_Admin Six_OHDA->Compound_Admin Behavioral_Test Behavioral Assessment (Catalepsy/Rotation) Compound_Admin->Behavioral_Test Data_Analysis Statistical Analysis Behavioral_Test->Data_Analysis Comparison Compare with Standard Treatment (e.g., L-DOPA) Data_Analysis->Comparison

References

Cross-Reactivity Analysis of 9-Ethyladenine with Purinergic Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 9-Ethyladenine with various purinergic receptor subtypes. The information is compiled from publicly available research data to offer an objective overview of its performance and to provide supporting experimental context.

Introduction to this compound and Purinergic Receptors

This compound is a synthetic derivative of adenine, a fundamental component of nucleic acids and a key molecule in cellular metabolism. It serves as a core scaffold for the development of various pharmacologically active compounds, particularly antagonists of adenosine receptors.[1] Purinergic receptors are a major family of cell surface receptors activated by extracellular purines, namely adenosine and adenosine triphosphate (ATP). They are broadly classified into two main families: P1 receptors (adenosine receptors: A1, A2A, A2B, and A3) and P2 receptors (activated by ATP/ADP, UTP/UDP), which are further divided into P2X (ionotropic) and P2Y (metabotropic) receptor subtypes.[2] Understanding the cross-reactivity of a compound like this compound across these receptor families is crucial for assessing its selectivity and potential off-target effects in drug development.

Comparative Binding Affinity of this compound and Derivatives at P1 Purinergic (Adenosine) Receptors

CompoundReceptor SubtypeBinding Affinity (Ki) in µMCell Line
8-Bromo-9-ethyladenine A1> 10CHO
A2A0.052CHO
A2B0.84CHO
A3> 10CHO

Data sourced from a study on new substituted 9-alkylpurines as adenosine receptor ligands.[1]

Cross-Reactivity with P2 Purinergic Receptors

A comprehensive review of the available scientific literature reveals no published studies that have investigated the direct interaction or cross-reactivity of this compound with any of the P2X or P2Y purinergic receptor subtypes. The research focus for this compound and its derivatives has been predominantly on their activity as antagonists at P1 (adenosine) receptors.[1][3][4][5][6] Therefore, at present, there is no experimental data to suggest that this compound exhibits any significant binding affinity or functional activity at P2 receptors.

Signaling Pathways of P1 Purinergic (Adenosine) Receptors

The four subtypes of adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, leading to changes in intracellular cyclic AMP (cAMP) levels.[6][7][8]

Adenosine_Receptor_Signaling cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Adenosine AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Adenosine AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulation cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase

Figure 1: Adenosine Receptor Signaling Pathways.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the binding affinity and functional activity of compounds like this compound at purinergic receptors.

Radioligand Binding Assay (for A1, A2A, and A3 Receptors)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Experimental Workflow:

Radioligand_Binding_Workflow prep Membrane Preparation (e.g., from transfected CHO cells) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Filtration (Separate bound and free radioligand) incubate->filter wash Washing (Remove non-specific binding) filter->wash count Scintillation Counting (Measure radioactivity) wash->count analyze Data Analysis (Calculate Ki values) count->analyze

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine receptor subtype of interest (A1, A2A, or A3) are cultured and harvested.

    • Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes. The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, the following are added in order: assay buffer, the test compound (e.g., this compound derivative) at various concentrations, a fixed concentration of a suitable radioligand (e.g., [³H]-DPCPX for A1, [³H]-CGS 21680 for A2A, or [¹²⁵I]-AB-MECA for A3), and the prepared cell membranes.

    • The plate is incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes with the bound radioligand.

    • The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Adenylyl Cyclase Functional Assay (for A2B Receptors)

This assay is used to determine the functional activity of a compound at Gs-coupled receptors like the A2B receptor by measuring its effect on cAMP production.

Detailed Methodology:

  • Cell Preparation:

    • CHO cells stably transfected with the human A2B adenosine receptor are used.

    • Cells are cultured to an appropriate confluency and harvested.

  • cAMP Accumulation Assay:

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.

    • The cells are then incubated with a known A2B receptor agonist (e.g., NECA) to stimulate adenylyl cyclase and induce cAMP production.

    • To test for antagonist activity, various concentrations of the test compound (e.g., a this compound derivative) are added along with the agonist.

  • cAMP Measurement:

    • The incubation is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is determined using a commercially available cAMP assay kit (e.g., based on competitive immunoassay or fluorescence resonance energy transfer).

  • Data Analysis:

    • The ability of the test compound to inhibit the agonist-induced cAMP production is measured.

    • The concentration of the test compound that causes 50% inhibition of the maximal agonist response (IC50) is calculated using non-linear regression analysis.

Conclusion

The available evidence strongly suggests that this compound and its derivatives are primarily active at P1 (adenosine) purinergic receptors, where they generally act as antagonists. While specific binding affinity data for the parent this compound molecule is scarce, studies on its close analogs, such as 8-Bromo-9-ethyladenine, demonstrate moderate to high affinity, particularly at the A2A and A2B receptor subtypes.

Crucially, there is a significant lack of data regarding the interaction of this compound with P2X and P2Y purinergic receptors. The absence of such studies in the extensive literature on purinergic receptor ligands suggests that this compound is likely to have low or no significant cross-reactivity with these receptor subfamilies. However, without direct experimental evidence, this remains an assumption.

For researchers and drug development professionals, this compound serves as a valuable chemical scaffold for generating selective adenosine receptor antagonists. Further investigation would be required to definitively rule out any potential interactions with P2 receptors, particularly for any novel derivatives being considered for therapeutic development.

References

A Comparative Analysis of 2- and 8-Substituted 9-Ethyladenine Derivatives: Binding Selectivity at Human Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the binding affinity and selectivity of 2- and 8-substituted 9-ethyladenine derivatives for human A1, A2A, A2B, and A3 adenosine receptors reveals distinct structure-activity relationships. Substitution at the 2-position generally favors affinity for the A2A receptor, while 8-substituted analogs exhibit a preference for the A3 receptor subtype.

This guide provides a detailed comparison of 2- and 8-substituted this compound derivatives, summarizing key quantitative binding data and outlining the experimental protocols used to determine their receptor affinity and functional activity. This information is crucial for researchers and drug development professionals working on the design of selective adenosine receptor ligands for various therapeutic applications.

Quantitative Data Summary

The binding affinities of various 2- and 8-substituted this compound derivatives for the human adenosine receptor subtypes (A1, A2A, A2B, and A3) are presented below. The data is compiled from key studies in the field and is presented as Ki values (in nM), which represent the inhibition constant for radioligand binding. A lower Ki value indicates a higher binding affinity.

Binding Affinity (Ki, nM) of 2-Substituted this compound Derivatives
SubstituentA1A2AA2BA3
2-alkynylGood AffinityGood Affinity (Slightly Selective)--
2-phenylethynyl----
2-phenethoxy-High A2A vs. A2B Selectivity--
2-phenethylamino--Improved Affinity-

Data for 2-alkynyl derivatives from Volpini et al., 2005.[1][2] Data for 2-phenethoxy and 2-phenethylamino from a study on substituted 9-alkylpurines.

Binding Affinity (Ki, nM) of 8-Substituted this compound Derivatives
SubstituentA1A2AA2BA3
8-alkynylLower AffinityLower AffinityLower AffinityImproved Affinity (Selective)
8-phenylethynyl---High Affinity (Nanomolar Range)
8-bromoHigh AffinityHigh AffinityHigh Affinity-
8-ethoxy-High Affinity--

Data for 8-alkynyl and 8-phenylethynyl derivatives from Volpini et al., 2005.[1][2] Data for 8-bromo and 8-ethoxy derivatives from Klotz et al., 2003 and another study on substituted 9-alkylpurines.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the studies of 2- and 8-substituted this compound derivatives.

Radioligand Binding Assays for A1, A2A, and A3 Receptors

This protocol is used to determine the binding affinity of the test compounds for the A1, A2A, and A3 adenosine receptors.

Materials:

  • CHO (Chinese Hamster Ovary) cells stably transfected with the respective human adenosine receptor subtype (A1, A2A, or A3).

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligands:

    • A1: [3H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine)

    • A2A: [3H]ZM241385 (4-(2-[7-amino-2-(2-furyl)[1][2][4]triazolo[2,3-a][1][5][6]triazin-5-ylamino]ethyl)phenol)

    • A3: [125I]AB-MECA (N6-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide)

  • Non-specific binding control (e.g., unlabeled adenosine agonist like NECA).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture CHO cells expressing the target receptor.

    • Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a reaction tube, add the cell membrane preparation, the radioligand, and the test compound at various concentrations.

    • For determining non-specific binding, a separate set of tubes is prepared with the radioligand and a high concentration of an unlabeled competitor.

    • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CHO_cells CHO Cells Expressing Receptor Homogenization Homogenization CHO_cells->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Centrifugation2 High-Speed Centrifugation Centrifugation1->Centrifugation2 Membranes Isolated Cell Membranes Centrifugation2->Membranes Incubation Incubation with Radioligand & Test Compound Membranes->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate Specific Binding, IC50, and Ki Counting->Analysis

Caption: Workflow for a typical radioligand binding assay.

Adenylyl Cyclase Functional Assay for A2B Receptors

This assay is used to determine the functional activity of the compounds at the A2B adenosine receptor by measuring their effect on the production of cyclic AMP (camp).

Materials:

  • CHO cells stably transfected with the human A2B adenosine receptor.

  • Assay buffer (e.g., Tris-HCl buffer containing MgCl2 and ATP).

  • NECA (5'-N-ethylcarboxamidoadenosine) as a standard agonist.

  • Test compounds.

  • Reagents for cAMP quantification (e.g., cAMP assay kit).

Procedure:

  • Cell Preparation:

    • Culture CHO cells expressing the A2B receptor.

    • Prepare cell membranes as described in the radioligand binding assay protocol.

  • Adenylyl Cyclase Reaction:

    • In a reaction tube, add the cell membrane preparation.

    • Add the test compound at various concentrations or NECA as a positive control.

    • Initiate the reaction by adding ATP.

    • Incubate the mixture at 37°C for a specified time.

  • Termination of Reaction:

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).

  • cAMP Quantification:

    • Measure the amount of cAMP produced using a suitable method, such as a competitive binding assay or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • Plot the concentration of the test compound against the amount of cAMP produced.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) for agonists or the IC50 value for antagonists.

Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that modulate the activity of adenylyl cyclase, the enzyme responsible for the synthesis of the second messenger cAMP. The A2A and A2B receptors are coupled to the stimulatory G protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. Conversely, the A1 and A3 receptors are coupled to the inhibitory G protein (Gi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.

Adenosine_Receptor_Signaling A2_Receptor A2A / A2B Receptor Gs_Protein Gs Protein A2_Receptor->Gs_Protein Activates A1_Receptor A1 / A3 Receptor Gi_Protein Gi Protein A1_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Stimulates Gi_Protein->Adenylyl_Cyclase Inhibits Cellular_Response_Down Cellular Response (e.g., Inhibition of Neurotransmitter Release) Gi_Protein->Cellular_Response_Down Leads to cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Up Cellular Response (e.g., Relaxation) PKA->Cellular_Response_Up

Caption: Adenosine receptor signaling pathways via Gs and Gi proteins.

References

In Vivo Neuroprotective Efficacy of 9-Ethyladenine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo neuroprotective effects of 9-Ethyladenine analogs against other neuroprotective strategies. The information is curated to facilitate objective evaluation and is supported by experimental data from preclinical studies.

Introduction to this compound Analogs as Neuroprotective Agents

This compound and its analogs are a class of purine derivatives that have garnered significant interest for their neuroprotective potential. Their primary mechanism of action is the antagonism of adenosine A2A receptors (A2AR). In pathological conditions within the brain, such as ischemia or neuroinflammation, extracellular adenosine levels rise, leading to the over-activation of A2ARs. This can exacerbate excitotoxicity and inflammatory responses, contributing to neuronal damage. By blocking these receptors, this compound analogs and other A2AR antagonists can mitigate these detrimental effects.

The neuroprotective effects of these compounds are most extensively studied in models of Parkinson's disease, with emerging evidence of their potential therapeutic benefits in stroke and Alzheimer's disease. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies used for their validation, and compare their performance with alternative neuroprotective agents.

Mechanism of Action: Adenosine A2A Receptor Antagonism

The neuroprotective effects of this compound analogs are predominantly attributed to their ability to block the adenosine A2A receptor. The signaling pathway is illustrated below.

Adenosine A2A Receptor Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron / Microglia Glutamate_Vesicle Glutamate Vesicles Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates A2AR_pre Adenosine A2A Receptor A2AR_pre->Glutamate_Release + Adenosine_pre Adenosine Adenosine_pre->A2AR_pre A2AR_post Adenosine A2A Receptor Adenosine_pre->A2AR_post Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx + Neuronal_Damage Neuronal Damage / Inflammation Ca_Influx->Neuronal_Damage Leads to A2AR_post->Neuronal_Damage Promotes 9-Ethyladenine_Analog This compound Analog 9-Ethyladenine_Analog->A2AR_pre Blocks 9-Ethyladenine_Analog->A2AR_post Blocks MCAO Experimental Workflow Anesthesia Anesthetize Animal (e.g., Halothane) Incision Midline Neck Incision Anesthesia->Incision Artery_Exposure Expose Common Carotid Artery (CCA), External Carotid Artery (ECA), and Internal Carotid Artery (ICA) Incision->Artery_Exposure Ligation Ligate Distal ECA and Temporarily Clamp CCA and ICA Artery_Exposure->Ligation Arteriotomy Create Small Incision in ECA Stump Ligation->Arteriotomy Filament_Insertion Insert Coated Monofilament into ICA to Occlude MCA Origin Arteriotomy->Filament_Insertion Occlusion Maintain Occlusion (e.g., 60-120 minutes) Filament_Insertion->Occlusion Reperfusion Withdraw Filament to Allow Reperfusion Occlusion->Reperfusion Closure Suture Incision Reperfusion->Closure Post-Op_Care Post-operative Care and Monitoring Closure->Post-Op_Care Outcome_Assessment Behavioral Testing and Histological Analysis (e.g., TTC Staining for Infarct Volume) Post-Op_Care->Outcome_Assessment MPTP Model Experimental Workflow Animal_Selection Select Animals (e.g., C57BL/6 mice) MPTP_Prep Prepare MPTP Solution Animal_Selection->MPTP_Prep Administration Administer MPTP (e.g., intraperitoneal injections) MPTP_Prep->Administration Dosing_Regimen Follow a Specific Dosing Regimen (e.g., multiple injections over a day or daily for several days) Administration->Dosing_Regimen Post-Injection_Monitoring Monitor Animals for Acute Effects Dosing_Regimen->Post-Injection_Monitoring Tissue_Collection Sacrifice Animals at a Defined Time Point (e.g., 7-21 days post-injection) Post-Injection_Monitoring->Tissue_Collection Analysis Analyze Brain Tissue for: - Dopamine and metabolite levels (HPLC) - Tyrosine Hydroxylase (TH) immunohistochemistry - Behavioral assessments (e.g., open field test) Tissue_Collection->Analysis Abeta Infusion Model Workflow Abeta_Prep Prepare Aggregated Aβ Peptides (e.g., Aβ1-42) Stereotaxic_Surgery Perform Stereotaxic Surgery on Anesthetized Rats Abeta_Prep->Stereotaxic_Surgery Cannula_Implantation Implant Cannula into a Specific Brain Region (e.g., hippocampus or lateral ventricle) Stereotaxic_Surgery->Cannula_Implantation Abeta_Infusion Infuse Aβ Solution via Osmotic Minipump over a prolonged period (e.g., 4 weeks) Cannula_Implantation->Abeta_Infusion Post-Infusion_Period Allow for Development of Pathology Abeta_Infusion->Post-Infusion_Period Behavioral_Testing Assess Cognitive Deficits (e.g., Morris Water Maze, Y-maze) Post-Infusion_Period->Behavioral_Testing Histological_Analysis Analyze Brain Tissue for: - Aβ plaque deposition - Neuroinflammation (microgliosis, astrogliosis) - Neuronal loss Behavioral_Testing->Histological_Analysis

Specificity of 9-Ethyladenine Imprinted Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, molecularly imprinted polymers (MIPs) offer a promising avenue for the selective recognition and separation of target molecules. This guide provides an objective assessment of the specificity of 9-Ethyladenine (9-EA) imprinted polymers, comparing their performance with alternative analytical techniques and supported by experimental data.

Molecular imprinting is a technique used to create synthetic polymers with high affinity and selectivity for a specific template molecule. In the case of this compound, a derivative of the nucleobase adenine, these specialized polymers can be utilized in various applications, including chromatography, solid-phase extraction, and chemical sensing. The specificity of these polymers is paramount to their function, determining their ability to distinguish 9-EA from other structurally similar compounds, particularly other nucleobases.

Performance Comparison: this compound MIPs vs. Alternatives

The performance of this compound imprinted polymers is best understood through direct comparison with non-imprinted polymers (NIPs) and other analytical techniques. Experimental data highlights the superior recognition capabilities of MIPs.

Performance MetricThis compound MIPNon-Imprinted Polymer (NIP)Alternative Methods (e.g., HPLC)
Binding Affinity (M⁻¹) *76,000 in chloroformLow to negligible affinityNot applicable
Separation Efficiency (plates/m) **Adenine (imprinted analyte): 2,600Not reportedVaries by method and analyte
Cytosine: 75,300
Thymine: 50,200
Guanine: 14,800

*Binding affinity data from a study on 9-EA imprinted polymers. The high binding affinity for the MIP contrasts with the negligible affinity of the control polymer. **Separation efficiency data from a study using a 9-EA MIP in capillary electrochromatography[1]. The lower plate count for adenine is indicative of its strong and specific retention by the imprinted polymer, leading to a broader peak, while other non-target nucleobases show higher efficiency as they are not specifically retained.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following protocols outline the synthesis and evaluation of this compound imprinted polymers.

Synthesis of this compound Imprinted Polymer for Capillary Electrochromatography

This protocol describes the in-situ polymerization of a 9-EA MIP within a capillary.

Materials:

  • This compound (template)

  • Methacrylic acid (functional monomer)

  • Ethylene glycol dimethacrylate (cross-linker)

  • Acetonitrile (porogen)

  • Initiator (e.g., AIBN)

  • 3-(Trimethoxysilyl)propyl methacrylate

  • 1,1-Diphenyl-2-picrylhydrazyl

  • Toluene

  • Methanol

Procedure:

  • Capillary Functionalization: The inner wall of the capillary is first treated with a solution of 3-(trimethoxysilyl)propyl methacrylate (10% v/v) and 1,1-diphenyl-2-picrylhydrazyl (0.01% w/v) in toluene to enable covalent attachment of the polymer.

  • Preparation of Polymerization Mixture: A solution is prepared in acetonitrile containing the template (this compound), functional monomer (methacrylic acid), cross-linker (ethylene glycol dimethacrylate), and a suitable initiator.

  • Polymerization: The capillary is filled with the polymerization mixture. Polymerization is then initiated, typically through UV irradiation or thermal means.

  • Polymer Shrinking: Following polymerization, the MIP is shrunk to form a thin film against the inner wall of the capillary using a syringe pump.

  • Template Removal: The this compound template is removed from the polymer matrix by flushing the capillary with methanol under a nitrogen flow, leaving behind specific recognition sites.

Evaluation of MIP Specificity by Capillary Electrochromatography

Procedure:

  • Column Equilibration: The MIP-containing capillary column is equilibrated with the appropriate running buffer. The pH of the buffer can be optimized to enhance recognition, with a pH range of 6-8 being effective for nucleobase separation[1].

  • Sample Injection: A mixture of this compound and other nucleobases (e.g., adenine, guanine, cytosine, thymine) is injected into the capillary.

  • Electrophoretic Separation: An electric field is applied across the capillary to drive the separation of the analytes.

  • Detection: The separated analytes are detected as they pass through a detector, typically a UV detector.

  • Data Analysis: The migration times and peak shapes of the different nucleobases are analyzed to determine the separation efficiency and selectivity of the MIP. The retention of the template molecule (9-EA or adenine) is expected to be significantly longer than that of the other non-target nucleobases, demonstrating the specificity of the imprinted sites.

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow cluster_synthesis MIP Synthesis cluster_evaluation MIP Evaluation Template This compound Pre-polymerization Complex Pre-polymerization Complex Template->Pre-polymerization Complex Monomer Methacrylic Acid Monomer->Pre-polymerization Complex Crosslinker EGDMA Polymerization Polymerization Crosslinker->Polymerization Initiator Initiator Initiator->Polymerization Porogen Acetonitrile Porogen->Polymerization Pre-polymerization Complex->Polymerization Template Removal Template Removal Polymerization->Template Removal 9-EA MIP 9-EA MIP Template Removal->9-EA MIP Chromatographic Separation Chromatographic Separation 9-EA MIP->Chromatographic Separation Binding Assay Binding Assay 9-EA MIP->Binding Assay Specificity Assessment Specificity Assessment Chromatographic Separation->Specificity Assessment Binding Assay->Specificity Assessment

Caption: Workflow for the synthesis and evaluation of this compound MIPs.

logical_relationship High_Specificity High Specificity of 9-EA MIP Selective_Binding Selective Rebinding of 9-EA High_Specificity->Selective_Binding Cross_Reactivity Low Cross-Reactivity with other Nucleobases High_Specificity->Cross_Reactivity Template_Complementarity Shape and Functional Complementarity to 9-EA Template_Complementarity->High_Specificity Accurate_Quantification Accurate Quantification of 9-EA Selective_Binding->Accurate_Quantification

Caption: Logical relationship demonstrating the basis of 9-EA MIP specificity.

Alternative Techniques for this compound Analysis

While 9-EA imprinted polymers offer high selectivity, a range of other analytical methods are available for the detection and separation of nucleobases and their derivatives.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of analytical chemistry, various HPLC methods, including reversed-phase and ion-pair chromatography, are used for the separation of nucleobases. These methods are robust and well-established but may require extensive method development to achieve baseline separation of structurally similar compounds.

  • Solid-Phase Extraction - Liquid Chromatography-Mass Spectrometry (SPE-LC-MS/MS): This powerful technique offers high sensitivity and selectivity for the quantification of nucleobases in complex biological matrices. However, it requires sophisticated instrumentation and can be more costly to implement.

  • Capillary Electrophoresis (CE): CE provides high-resolution separations of charged molecules like nucleobases and is particularly useful for small sample volumes.

  • Immunoassays: Although less common for small molecules like 9-EA, antibody-based assays can offer extremely high specificity and sensitivity. The development of specific antibodies, however, can be time-consuming and expensive.

References

Unraveling Species-Specific Interactions: A Comparative Docking Analysis of 9-Ethyladenine Derivatives at Human Versus Rat Adenosine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive examination of 9-ethyladenine derivatives reveals notable differences in binding affinities at human and rat adenosine receptors, with molecular docking studies providing insights into the structural basis for these species-specific interactions. This guide synthesizes experimental binding data and computational docking protocols to offer a detailed comparison for researchers in pharmacology and drug development.

A series of 2- and 8-alkynyl-9-ethyladenine derivatives have been evaluated for their binding affinity at A1, A2A, and A3 adenosine receptor subtypes in both human and rat tissues. The quantitative analysis, primarily through radioligand binding assays, demonstrates a clear variance in how these compounds interact with their targets across the two species. These findings are critical for the preclinical translation of drug candidates, as species-specific differences can significantly impact efficacy and safety profiles.

Comparative Binding Affinity of this compound Derivatives

The binding affinities (Ki, in nM) of various this compound derivatives at human and rat adenosine A1, A2A, and A3 receptors are summarized below. The data reveals a general trend of lower affinity of these compounds for the rat receptor subtypes compared to their human counterparts.[1][2]

CompoundSubstitutionHuman A1 Ki (nM)Rat A1 Ki (nM)Human A2A Ki (nM)Rat A2A Ki (nM)Human A3 Ki (nM)Rat A3 Ki (nM)
1 2-Hex-1-ynyl2100>1000018012002300>10000
2 2-Pent-1-ynyl1600>1000021015002500>10000
3 2-(3,3-Dimethyl-but-1-ynyl)1800>1000023018002800>10000
4 2-(6-Hydroxy-hex-1-ynyl)2500>1000035025003500>10000
5 2-(Cyclohex-1-enylethynyl)1500>1000015011001800>10000
6 2-Phenylethynyl1100850011095013009800
7 2-(p-Tolylethynyl)1300950013011001500>10000
8 2-(4-Acetylphenylethynyl)1900>1000028021003100>10000
9 2-(3-Hydroxy-3-methyl-but-1-ynyl)2800>1000045035004100>10000
10 2-(3-Hydroxy-3-phenyl-prop-1-ynyl)2300>1000031028003600>10000
11 8-Hex-1-ynyl>10000>10000>10000>100006201800
12 8-Pent-1-ynyl>10000>10000>10000>100007502100
13 8-(3,3-Dimethyl-but-1-ynyl)>10000>10000>10000>100008102500
14 8-(6-Hydroxy-hex-1-ynyl)>10000>10000>10000>100009503100
15 8-(Cyclohex-1-enylethynyl)>10000>10000>10000>100005801600
16 8-Phenylethynyl8500>100009500>1000086250
17 8-(p-Tolylethynyl)9200>10000>10000>10000110310
18 8-(4-Acetylphenylethynyl)>10000>10000>10000>10000250850
19 8-(3-Hydroxy-3-methyl-but-1-ynyl)>10000>10000>10000>1000011003500
20 8-(3-Hydroxy-3-phenyl-prop-1-ynyl)>10000>10000>10000>100009803200

Experimental Protocols

Radioligand Binding Assays

The binding affinities of the this compound derivatives were determined using radioligand binding assays on membrane preparations from cells stably expressing either human or rat adenosine receptor subtypes. For the human A1, A2A, and A3 receptors, membranes were prepared from Chinese hamster ovary (CHO) cells. For the rat A1 and A2A receptors, membranes were prepared from rat cerebral cortex and striatum, respectively.

The general protocol involved incubating the cell membranes with a specific radioligand and varying concentrations of the competing test compounds. For human A1 receptor binding, 1 nM of [3H]CCPA was used as the radioligand, while 30 nM and 10 nM of [3H]NECA were used for A2A and A3 receptors, respectively.[1] For rat A1 and A2A receptors, 1 nM of [3H]CHA and 20 nM of [3H]CGS 21680 were used, respectively. Non-specific binding was determined in the presence of a high concentration of a standard antagonist, such as theophylline or R-PIA. The inhibition constants (Ki) were calculated from the competition curves using non-linear curve fitting software.[1]

Molecular Docking Analysis

To rationalize the observed differences in binding affinities, molecular docking studies were performed on a homology model of the rat A2A adenosine receptor.

Homology Modeling of Rat A2A Receptor: A three-dimensional model of the rat A2A adenosine receptor was constructed using homology modeling.[3] The crystal structure of the human A2A adenosine receptor in complex with an antagonist (PDB code: 3EML) served as the template.[4] The sequence alignment between the human and rat A2A receptors was performed to guide the modeling process. The final model was subjected to energy minimization to obtain a stable conformation.

Docking Protocol: The docking of the 8-substituted this compound derivatives into the binding site of the rat A2A receptor model was performed to predict their binding modes. The specific docking protocol involved preparing the ligand and receptor structures, defining the binding site (grid box), and running the docking simulation. The resulting docking poses were then analyzed to identify key interactions between the ligands and the receptor. The results of the molecular docking analysis were in agreement with the experimental binding data, providing a structural basis for the observed affinities.[3]

Visualizations

Adenosine Receptor Signaling Pathways

Adenosine receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different G proteins. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, the A2A and A2B receptors couple to Gs proteins, which activate adenylyl cyclase and increase cAMP levels.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_R A1 Receptor Gi_Go Gi/o Protein A1_R->Gi_Go A3_R A3 Receptor A3_R->Gi_Go AC_inhibit Adenylyl Cyclase (Inhibited) Gi_Go->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_R A2A Receptor Gs Gs Protein A2A_R->Gs A2B_R A2B Receptor A2B_R->Gs AC_activate Adenylyl Cyclase (Activated) Gs->AC_activate activates cAMP_increase ↑ cAMP AC_activate->cAMP_increase

Caption: Adenosine receptor signaling pathways.

Experimental Workflow for Comparative Analysis

The workflow for the comparative analysis of this compound derivatives at human versus rat adenosine receptors involves several key stages, from the synthesis of the compounds to the final data analysis and interpretation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity Determination cluster_docking Computational Analysis cluster_analysis Comparative Analysis synthesis Synthesis of This compound Derivatives human_membranes Human Receptor Membrane Preparation (CHO cells) rat_membranes Rat Receptor Membrane Preparation (Brain tissue) radioligand_assay Radioligand Binding Assays synthesis->radioligand_assay docking Molecular Docking of Derivatives synthesis->docking human_membranes->radioligand_assay rat_membranes->radioligand_assay ki_determination Ki Value Determination radioligand_assay->ki_determination homology_modeling Homology Modeling of Rat A2A Receptor compare_ki Compare Human vs. Rat Ki Values ki_determination->compare_ki human_structure Human A2A Receptor Crystal Structure (PDB) human_structure->homology_modeling homology_modeling->docking binding_mode Binding Mode Analysis docking->binding_mode correlate_docking Correlate Docking Scores with Ki Values binding_mode->correlate_docking sar Structure-Activity Relationship (SAR) Analysis compare_ki->sar correlate_docking->sar

Caption: Experimental workflow for comparative analysis.

References

Safety Operating Guide

Personal protective equipment for handling 9-Ethyladenine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for 9-Ethyladenine, including operational and disposal plans, to ensure a secure laboratory environment.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

There are no established occupational exposure limit values, such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles / Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.
Hands Chemical-resistant GlovesImpervious gloves (e.g., nitrile) should be worn. Immediately change gloves if they become contaminated.
Body Protective ClothingAn appropriate lab coat is the minimum requirement. Consider a chemically resistant apron for larger quantities.
Respiratory RespiratorRequired when dusts are generated or when working outside of a ventilated enclosure. A NIOSH-approved particulate respirator is recommended.

Quantitative Toxicity Data

Route of ExposureGHS CategoryEstimated LD50 Range
Oral4>300 - 2000 mg/kg

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the step-by-step procedure for safely preparing a stock solution of this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask with a stopper

  • Pipettes

  • Vortex mixer

  • Fume hood

Procedure:

  • Preparation:

    • Don all required personal protective equipment (lab coat, safety goggles, and chemical-resistant gloves).

    • Perform all weighing and handling of solid this compound within a certified chemical fume hood to avoid inhalation of powder.

    • Ensure the work area is clean and free of contaminants.

  • Calculation:

    • The molecular weight of this compound is 163.18 g/mol .

    • To prepare a 10 mM stock solution, you will need to dissolve 1.6318 mg of this compound per 1 mL of DMSO. For example, to make 10 mL of a 10 mM solution, you will need 16.318 mg of this compound.

  • Weighing:

    • Place a clean, empty weighing boat on the analytical balance and tare it.

    • Carefully add this compound to the weighing boat using a clean spatula until the desired mass is reached.

    • Record the exact mass of the this compound.

  • Dissolving:

    • Carefully transfer the weighed this compound to the volumetric flask.

    • Add a portion of the DMSO (approximately half of the final volume) to the flask.

    • Stopper the flask and gently swirl or vortex until the solid is completely dissolved.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Transfer the stock solution to a clearly labeled, sealed, and appropriate storage container.

    • The label should include the name of the compound, concentration, solvent, date of preparation, and your initials.

    • Store the solution at -20°C for short-term storage or -80°C for long-term storage, protected from light.[2][3]

Operational and Disposal Plans

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Avoid the formation of dust and aerosols.

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In case of a spill, evacuate the area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills of solid material, gently sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area with a suitable decontamination solution.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[1]

  • Do not allow the product to enter drains or waterways due to its high aquatic toxicity.[1]

  • Contact a licensed professional waste disposal service to dispose of this material.

Diagram of the Handling Workflow for this compound

G Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_area Prepare Work Area prep_hood->prep_area weigh Weigh Compound prep_area->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve adjust_vol Adjust to Final Volume dissolve->adjust_vol store Store Solution Properly adjust_vol->store Proceed to Storage dispose Dispose of Waste store->dispose

Caption: Logical workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Ethyladenine
Reactant of Route 2
Reactant of Route 2
9-Ethyladenine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.